Suksdorfin
説明
from the fruit of Lomatium sukdorfi; structure given in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUTZDJBVDPOFE-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201071 | |
| Record name | Suksdorfin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53023-17-9 | |
| Record name | Suksdorfin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053023179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Suksdorfin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Suksdorfin: A Potent Anti-HIV Agent from Lomatium suksdorfii
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Suksdorfin, a dihydroseselin-type pyranocoumarin isolated from the fruits of Lomatium suksdorfii, has demonstrated significant in vitro activity against the Human Immunodeficiency Virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. It details the experimental protocols for its extraction and purification, summarizes its anti-HIV activity and cytotoxicity in various cell lines, and explores its mechanism of action as a non-nucleoside reverse transcriptase inhibitor. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Introduction
The quest for novel antiviral agents has led researchers to explore the vast chemical diversity of the plant kingdom. The Apiaceae family, in particular, has been a source of various bioactive coumarins. Lomatium suksdorfii, a perennial herb native to the Pacific Northwest of the United States, has been identified as a source of the potent anti-HIV pyranocoumarin, this compound. Initial studies have revealed its ability to inhibit HIV-1 replication at micromolar concentrations, making it a person of interest for further investigation and development.
Discovery and Initial Characterization
This compound was first isolated from the fruits of Lomatium suksdorfii and identified as a promising anti-HIV agent in a study by Lee et al. (1994).[1][2] The structure of this compound was elucidated as a dihydroseselin type of pyranocoumarin, and its potent anti-HIV activity was established through in vitro assays.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is based on the established methods for the isolation of pyranocoumarins from plants of the Apiaceae family, as the detailed original protocol for this compound could not be definitively located in the available literature. This procedure, which utilizes bioassay-guided fractionation, is a standard and effective approach for isolating such compounds.
3.1.1. Plant Material
Dried fruits of Lomatium suksdorfii are used as the starting material.
3.1.2. Extraction
-
The dried and powdered fruits are subjected to extraction with an organic solvent, typically methanol (MeOH) or a mixture of dichloromethane and methanol (CH₂Cl₂:MeOH), at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
3.1.3. Bioassay-Guided Fractionation
-
The crude extract is partitioned between an immiscible solvent system, such as n-hexane and 90% aqueous methanol, to separate compounds based on polarity.
-
The methanolic fraction, which typically contains the more polar coumarins, is then subjected to further partitioning with a solvent of intermediate polarity, like dichloromethane (CH₂Cl₂).
-
Each fraction is tested for its anti-HIV activity to identify the fraction containing the active compound(s).
-
The active fraction is then subjected to a series of chromatographic separations.
3.1.4. Chromatographic Purification
-
Column Chromatography: The active fraction is first separated by column chromatography on silica gel, using a gradient elution system of increasing polarity (e.g., n-hexane-ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Fractions from the column chromatography showing significant anti-HIV activity are further purified by reversed-phase HPLC using a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield pure this compound.
dot```dot graph experimental_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
plant [label="Dried Lomatium suksdorfii fruits"]; extraction [label="Solvent Extraction\n(e.g., MeOH)"]; crude_extract [label="Crude Extract"]; partition [label="Solvent Partitioning\n(Hexane/Aq. MeOH)"]; aq_meoh [label="Aqueous Methanol\nFraction"]; dcm_partition [label="Partitioning\n(DCM)"]; active_fraction [label="Active DCM Fraction"]; column_chrom [label="Silica Gel Column\nChromatography"]; hplc [label="Reversed-Phase\nHPLC"]; this compound [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"];
plant -> extraction; extraction -> crude_extract; crude_extract -> partition; partition -> aq_meoh; aq_meoh -> dcm_partition; dcm_partition -> active_fraction; active_fraction -> column_chrom [label="Bioassay-guided"]; column_chrom -> hplc [label="Bioassay-guided"]; hplc -> this compound; }
Conclusion
This compound, a pyranocoumarin from Lomatium suksdorfii, has demonstrated potent and selective in vitro activity against HIV-1. Its mechanism of action as a non-nucleoside reverse transcriptase inhibitor, coupled with a favorable therapeutic index, makes it a compelling lead compound for the development of new antiretroviral drugs. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research into the optimization and clinical application of this compound and related compounds. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
Suksdorfin: A Technical Guide to its Structure, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suksdorfin, a naturally occurring pyranocoumarin, has garnered significant attention within the scientific community for its potent anti-HIV activity. Isolated from the fruit of Lomatium suksdorfii, this compound represents a promising lead in the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the structure elucidation, characterization, and known biological activities of this compound, with a focus on presenting quantitative data and detailed experimental context.
Chemical Structure and Physicochemical Properties
This compound is classified as a dihydroseselin type angular pyranocoumarin. Its chemical structure was determined through spectroscopic methods and is presented below.
Chemical Structure: [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate
A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₇ | PubChem |
| Molecular Weight | 388.4 g/mol | PubChem |
| CAS Number | 53023-17-9 | PubChem |
| Appearance | Not explicitly reported, likely a solid at room temperature. | Inferred |
| Solubility | Soluble in organic solvents such as methanol. | Inferred from isolation protocols |
Structure Elucidation: Methodological Overview
The definitive structure of this compound was elucidated following its isolation from Lomatium suksdorfii. While the specific raw data from the original 1994 study in Bioorganic & Medicinal Chemistry is not publicly available, the methodologies employed are standard for natural product chemistry. A generalized workflow for such a structure elucidation is presented below.
Isolation and Purification
The isolation of this compound is achieved through a bioactivity-guided fractionation of the methanolic extract of Lomatium suksdorfii fruits. A typical isolation protocol would involve the following steps:
Natural sources and biosynthesis of pyranocoumarins
An In-depth Technical Guide on the Natural Sources and Biosynthesis of Pyranocoumarins for Researchers, Scientists, and Drug Development Professionals.
Introduction
Pyranocoumarins are a significant class of heterocyclic compounds characterized by a pyran ring fused to a coumarin scaffold. These natural products exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, and neuroprotective effects, making them compelling targets for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the natural distribution of pyranocoumarins, their biosynthetic pathways, the signaling cascades that regulate their production, and detailed experimental protocols for their extraction, isolation, and characterization.
Natural Sources of Pyranocoumarins
Pyranocoumarins are predominantly found in a limited number of plant families, with the Apiaceae and Rutaceae families being the most prolific producers.[3][4] They are also found in some species belonging to the Calophyllaceae, Cornaceae, and Fabaceae families.[3] The structural diversity of pyranocoumarins arises from the different positions of the fused pyran ring, leading to linear, angular, and condensed forms.[4][5]
Distribution in Plant Families
-
Apiaceae (Umbelliferae): This family is a rich source of angular pyranocoumarins, which constitute approximately 58% of the pyranocoumarins identified in this family. Linear pyranocoumarins are less common, making up about 23%.[6] Notable pyranocoumarin-producing genera include Angelica, Peucedanum, and Phlojodicarpus.
-
Rutaceae: In contrast to the Apiaceae family, the Rutaceae family predominantly produces linear pyranocoumarins, accounting for around 57% of the pyranocoumarins found in this family.[6] The genus Citrus is a well-known source of these compounds.[7]
-
Calophyllaceae: The genus Calophyllum is a known source of pyranocoumarins, including the notable anti-HIV compounds, the calanolides.
-
Fabaceae and Cornaceae: The occurrence of pyranocoumarins in these families is less common and is restricted to a few species.
Quantitative Data of Selected Pyranocoumarins
The concentration of pyranocoumarins can vary significantly depending on the plant species, the part of the plant, and environmental conditions. The following table summarizes the quantitative data for some well-known pyranocoumarins from their natural sources.
| Pyranocoumarin | Plant Source | Plant Part | Concentration/Yield | Reference(s) |
| Decursin | Angelica gigas | Roots | 4.56% of dried components | [8] |
| Decursinol angelate | Angelica gigas | Roots | 3.68% of dried components | [8] |
| Decursin | Angelica gigas | Roots | 18.7–44.8 mg/g in methanol extracts | [9] |
| Decursinol angelate | Angelica gigas | Roots | 11.1–36.8 mg/g in methanol extracts | [9] |
| Decursin | Angelica gigas (cultivated at 730 m altitude) | Primary Roots | 6.24% | |
| Decursinol angelate | Angelica gigas (cultivated at 730 m altitude) | Primary Roots | 2.38% | |
| Xanthyletin | Citrus species | Peel | Varies significantly among species | [7] |
| Seselin | Citrus species | Peel | Varies significantly among species | [7] |
Biosynthesis of Pyranocoumarins
The biosynthesis of pyranocoumarins is a complex process that involves the convergence of two major metabolic pathways: the phenylpropanoid pathway and the methylerythritol phosphate (MEP) pathway. The coumarin scaffold is derived from the phenylpropanoid pathway, while the pyran ring is formed from precursors synthesized via the MEP pathway.
The Phenylpropanoid Pathway: Formation of the Coumarin Precursor
The biosynthesis of the central coumarin precursor, umbelliferone, begins with the amino acid L-phenylalanine, which is a product of the shikimate pathway.[4]
-
Deamination of L-phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form trans-cinnamic acid.
-
Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to produce p-coumaric acid.
-
Activation: 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching a coenzyme A (CoA) molecule, forming p-coumaroyl-CoA.
-
Ortho-hydroxylation and Lactonization: A crucial hydroxylation at the ortho position (C2') of the phenyl ring of p-coumaroyl-CoA, followed by trans-cis isomerization and spontaneous lactonization, leads to the formation of umbelliferone.
Branching Point: Prenylation of Umbelliferone
The diversification of pyranocoumarin structures begins with the prenylation of umbelliferone. This critical step is catalyzed by prenyltransferases (PTs), which attach a prenyl group (typically dimethylallyl pyrophosphate, DMAPP, from the MEP pathway) to the umbelliferone core. The position of this prenylation determines whether a linear or an angular pyranocoumarin will be formed.
-
Formation of Linear Pyranocoumarin Precursor: Prenylation at the C6 position of umbelliferone yields 7-demethylsuberosin, the precursor for linear pyranocoumarins.
-
Formation of Angular Pyranocoumarin Precursor: Prenylation at the C8 position of umbelliferone results in the formation of osthenol, the precursor for angular pyranocoumarins.
Formation of the Pyran Ring
The final steps in pyranocoumarin biosynthesis involve the formation of the pyran ring through cyclization and subsequent modifications. These reactions are often catalyzed by cytochrome P450 monooxygenases.
-
From 7-Demethylsuberosin (Linear): The prenyl side chain of 7-demethylsuberosin undergoes hydroxylation and subsequent intramolecular cyclization to form the pyran ring of linear pyranocoumarins like xanthyletin.
-
From Osthenol (Angular): Similarly, the prenyl side chain of osthenol is hydroxylated and cyclized to form the pyran ring of angular pyranocoumarins such as seselin.
References
- 1. researchgate.net [researchgate.net]
- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
Suksdorfin: A Promising Pyranocoumarin Scaffold for Novel Antiviral Drug Development
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth technical overview of suksdorfin, a naturally occurring pyranocoumarin, as a potential lead compound for the development of novel antiviral therapeutics, with a primary focus on its well-documented anti-HIV activity.
Introduction
This compound is a dihydroseselin-type pyranocoumarin isolated from the fruits of Lomatium suksdorfii.[1][2] Natural products have historically been a rich source of lead compounds in drug discovery, and coumarins, in particular, have demonstrated a wide range of biological activities, including antiviral properties.[2] this compound has emerged as a compound of interest due to its potent inhibitory effects against Human Immunodeficiency Virus type 1 (HIV-1).[1] This document summarizes the current state of knowledge on this compound's antiviral potential, including its quantitative antiviral activity, proposed mechanism of action, and detailed experimental protocols for its evaluation.
Quantitative Antiviral Activity
This compound has demonstrated significant efficacy against HIV-1 in various cell-based assays. The following tables summarize the key quantitative data for this compound and one of its potent derivatives, 3',4'-di-O-camphanoyl-cis-khellactone (DCK).
Table 1: Anti-HIV-1 Activity of this compound
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| This compound | HIV-1 IIIB | H9 T-lymphocyte | 2.6 ± 2.1 | >100 | >38 | [1] |
| This compound | HIV-1 IIIB | H9 T-lymphocyte | 1.3 | 102.7 | 79 | [2][3] |
Table 2: Anti-HIV-1 Activity of this compound Derivative (DCK)
| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| DCK | HIV-1 IIIB | H9 T-lymphocyte | 0.41 | >32 | >78,000 | [2] |
Mechanism of Action
The precise mechanism of action for this compound is not definitively established in the reviewed literature; however, substantial evidence from related pyranocoumarins and this compound derivatives points towards the inhibition of HIV-1 reverse transcriptase (RT).
Evidence for Reverse Transcriptase Inhibition
Many pyranocoumarins are known to inhibit HIV-1 RT.[2] Furthermore, a potent derivative of this compound, DCK, is believed to exert its anti-HIV effect by inhibiting the DNA-dependent DNA polymerase activity of HIV-1 RT. This suggests that this compound likely shares a similar mechanism of action, targeting a critical enzyme in the HIV-1 replication cycle.
The proposed mechanism of action for this compound is the inhibition of HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA, which is a necessary step for the integration of the viral genetic material into the host cell's genome.
Caption: Proposed mechanism of action of this compound in the HIV-1 lifecycle.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-HIV activity.
In Vitro Anti-HIV-1 Activity Assay (H9 T-lymphocyte cells)
This protocol is designed to determine the 50% effective concentration (EC50) of a test compound against HIV-1.
-
Cell Culture: Maintain H9 T-lymphocyte cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Infection: Plate H9 cells at a density of 5 x 10^4 cells/well in a 96-well microtiter plate. Infect the cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.1.
-
Treatment: Immediately after infection, add serial dilutions of this compound (or other test compounds) to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication (p24 Antigen ELISA):
-
After the incubation period, centrifuge the microtiter plates and collect the cell-free supernatants.
-
Perform a p24 antigen capture ELISA on the supernatants according to the manufacturer's instructions (a general protocol is provided below).
-
Briefly, coat a 96-well plate with a capture antibody specific for HIV-1 p24 antigen.
-
Add the cell culture supernatants and incubate.
-
Wash the plate and add a biotinylated detector antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC50) of a test compound.
-
Cell Seeding: Seed H9 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the cell control. Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Logical Relationship of this compound as a Lead Compound
Caption: The developmental pathway of this compound as a lead antiviral compound.
Experimental Workflow for Antiviral Compound Evaluation
Caption: A typical workflow for evaluating the antiviral potential of a compound.
Conclusion
This compound presents a compelling case as a lead compound for the development of new anti-HIV drugs. Its potent in vitro activity, favorable therapeutic index, and the potential for further optimization through medicinal chemistry make it an attractive scaffold for further investigation. The detailed experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of this compound and its derivatives into clinically effective antiviral therapies. Future research should focus on elucidating the precise molecular interactions of this compound with its target, expanding the evaluation to a broader range of viral strains, including resistant variants, and conducting in vivo efficacy and pharmacokinetic studies.
References
- 1. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
Initial studies on Suksdorfin's effect on HIV-1 replication
An In-depth Technical Guide on the Initial Studies of Suksdorfin's Effect on HIV-1 Replication
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued search for novel antiviral agents. Natural products have historically been a rich source of therapeutic leads. This compound, a pyranocoumarin derivative isolated from the fruit of Lomatium suksdorfii, has been identified as a compound with inhibitory effects on the replication of HIV-1 in T cell lines[1]. This technical guide provides a comprehensive overview of the initial studies that characterized the anti-HIV-1 properties of this compound, focusing on quantitative data, experimental protocols, and the logical framework of the research.
Quantitative Analysis of Anti-HIV-1 Activity
Initial studies quantified this compound's ability to inhibit HIV-1 replication across various cell types. The primary measure of antiviral efficacy is the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication. This compound was found to inhibit HIV-1 replication in the H9 T cell line with an average EC50 value of 2.6 ± 2.1 μM[2]. Another study reported an EC50 value of 1.3 μM in the same cell line[3].
Beyond its effects on T cell lines, this compound also demonstrated suppressive activity during acute HIV-1 infections of peripheral blood mononuclear cells (PBMCs), monocyte/macrophages, and the promonocytic cell line, U937[2].
Furthermore, researchers investigated the synergistic effects of this compound when used in combination with established anti-HIV nucleoside reverse transcriptase inhibitors (NRTIs). These studies are crucial for evaluating a new compound's potential role in combination antiretroviral therapy (cART). The results indicated a statistically significant synergistic effect in inhibiting HIV-1 replication when this compound was combined with didanosine (ddI) and zalcitabine (ddC), with the synergy being more pronounced with ddC[2]. However, a similar synergistic relationship was not observed when combined with zidovudine (AZT)[2]. Importantly, the presence of this compound did not antagonize the antiviral activity of any of the three NRTIs tested[2].
Table 1: Summary of this compound's Anti-HIV-1 Activity
| Parameter | Cell Line/System | Value/Observation | Reference |
| EC50 | H9 T Cells | 2.6 ± 2.1 μM | [2] |
| EC50 | H9 T Cells | 1.3 μM | [3] |
| Antiviral Activity | PBMCs, Monocyte/Macrophages, U937 Cells | Suppressive during acute infection | [2] |
| Synergy Study | H9 T Cells (with ddI) | Statistically synergistic | [2] |
| Synergy Study | H9 T Cells (with ddC) | Statistically synergistic (ddC > ddI) | [2] |
| Synergy Study | H9 T Cells (with AZT) | Not statistically synergistic | [2] |
Experimental Methodologies
The characterization of this compound's anti-HIV-1 activity involved several key experimental protocols. These methods are standard in the field of antiviral drug discovery and are designed to assess efficacy and toxicity.
Cell Lines and Culture
-
H9 T Cell Line: A human T-lymphocyte cell line that is highly permissive to HIV-1 infection and is commonly used for in vitro screening of anti-HIV compounds[1][4].
-
Peripheral Blood Mononuclear Cells (PBMCs): These are primary cells isolated from blood and represent a more physiologically relevant model for HIV-1 infection of lymphocytes.
-
Monocyte/Macrophages: These primary cells are another major target for HIV-1 in vivo and are crucial for evaluating inhibitors that may target viral replication in this cell type.
-
U937 Cell Line: A human monocytic cell line used as a model for monocyte/macrophage infection.
Antiviral Activity Assay: HIV-1 p24 Antigen ELISA
The primary method used to quantify HIV-1 replication was the measurement of the viral core protein p24 in the supernatant of infected cell cultures via an enzyme-linked immunosorbent assay (ELISA)[2][3].
-
Principle: The amount of p24 antigen is directly proportional to the amount of virus being produced by the infected cells. A reduction in p24 levels in the presence of the test compound indicates inhibition of viral replication.
-
Protocol Outline:
-
Cell Seeding: Target cells (e.g., H9 cells) are seeded in multi-well plates.
-
Infection: Cells are infected with a known amount of an HIV-1 laboratory strain (e.g., HIV-1 IIIB)[3].
-
Compound Addition: Serial dilutions of this compound (and other control drugs) are added to the infected cell cultures.
-
Incubation: The cultures are incubated for a period that allows for several rounds of viral replication (typically 48 hours or more)[4].
-
Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
p24 ELISA: The collected supernatant is analyzed using a commercial p24 ELISA kit according to the manufacturer's instructions to quantify the amount of viral antigen[5].
-
Data Analysis: The percentage of inhibition is calculated by comparing the p24 levels in treated wells to those in untreated (infected) control wells. The EC50 value is then determined from the dose-response curve.
-
Cytotoxicity Assay
To ensure that the observed antiviral effect was not due to killing the host cells, a cytotoxicity assay is performed in parallel.
-
Protocol Outline:
-
Cell Seeding: Uninfected cells are seeded in multi-well plates.
-
Compound Addition: The same serial dilutions of this compound are added to the cells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Measurement: Cell viability is assessed using a standard method, such as the MTT or XTT assay, which measures mitochondrial activity in living cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The therapeutic index (TI), defined as the ratio of CC50 to EC50, is then determined to evaluate the compound's safety window.
-
Visualizations: Workflows and Postulated Mechanisms
Experimental Workflow for Anti-HIV-1 Screening
The following diagram illustrates the general workflow used to assess the anti-HIV-1 activity of a compound like this compound.
Caption: Workflow for evaluating this compound's anti-HIV-1 activity using a p24 ELISA-based assay.
HIV-1 Replication Cycle and Potential Drug Targets
While the precise mechanism of action for this compound was not fully elucidated in initial studies, understanding the HIV-1 replication cycle is essential for contextualizing where it might act. The cycle presents multiple targets for antiretroviral drugs.
Caption: Key stages of the HIV-1 replication cycle and the classes of drugs that inhibit them.
Structure-Activity Relationship of this compound
Initial research compared the structure and activity of this compound with ten related coumarin compounds. This analysis provided insight into the chemical features essential for its anti-HIV activity[2].
Caption: Logical diagram of the structure-activity relationship for this compound's anti-HIV effect.
Conclusion
The initial studies on this compound established it as a promising natural product with significant anti-HIV-1 activity. Research demonstrated its ability to inhibit viral replication at low micromolar concentrations in various relevant cell types, including T cells and macrophages[2]. The synergistic effects observed with NRTIs like ddI and ddC further highlighted its potential for use in future combination therapies[2]. Structure-activity relationship analyses pointed to the dihydroseselin type of pyranocoumarin with a 4'-isovaleryl group as being crucial for its enhanced antiviral properties[2]. These foundational findings provided a strong rationale for further investigation into this compound's precise mechanism of action, preclinical development, and its potential as a lead compound for a new class of antiretroviral drugs.
References
- 1. Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]
Beyond HIV: A Technical Exploration of Suksdorfin's Antiviral Potential
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Suksdorfin, a dihydroseselin-type pyranocoumarin isolated from the fruits of Lomatium suksdorfii, has demonstrated notable antiviral activity, primarily documented against the Human Immunodeficiency Virus Type 1 (HIV-1).[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the broader antiviral spectrum of this compound. While its anti-HIV-1 properties are established, the potential efficacy of this natural compound against other viral pathogens remains a compelling area for future investigation. This document summarizes the existing quantitative data, details the experimental protocols for its known anti-HIV-1 activity, and explores the antiviral potential of the broader pyranocoumarin class to which this compound belongs.
Known Antiviral Activity of this compound against HIV-1
The primary and most well-documented antiviral activity of this compound is its inhibition of HIV-1 replication. In vitro studies have shown its efficacy in various human cell lines susceptible to HIV-1 infection.
Quantitative Data on Anti-HIV-1 Activity
The following table summarizes the key quantitative data from a pivotal study on this compound's anti-HIV-1 activity.
| Cell Line | Virus Strain | Parameter | Value (µM) |
| H9 (T-cell line) | HIV-1 | EC50 | 2.6 ± 2.1 |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | Suppressive | - |
| Monocyte/Macrophages | HIV-1 | Suppressive | - |
| U937 (promonocytic cell line) | HIV-1 | Suppressive | - |
Table 1: In Vitro Anti-HIV-1 Activity of this compound. The table presents the 50% effective concentration (EC50) of this compound in inhibiting HIV-1 replication in the H9 T-cell line. The compound also demonstrated suppressive activity in other key immune cells, although specific EC50 values were not reported in the initial study.[1]
Detailed Experimental Protocols for Anti-HIV-1 Assays
The following protocols are based on the methodologies described in the foundational research on this compound's anti-HIV activity.
Cell Culture and Virus Propagation
-
Cell Lines:
-
H9 T-cell line: Maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin).
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donors by Ficoll-Hypaque density gradient centrifugation and stimulated with phytohemagglutinin (PHA) before infection.
-
Monocyte/Macrophages: Derived from PBMCs by adherence to plastic and cultured in DMEM with 10% human serum.
-
U937 promonocytic cell line: Cultured in RPMI 1640 medium with 10% FBS.
-
-
Virus Stock:
-
HIV-1 (e.g., HTLV-IIIB strain) is propagated in H9 cells. The virus-containing supernatant is harvested, filtered, and stored at -80°C. The viral titer is determined using a suitable assay, such as a p24 antigen assay.
-
Anti-HIV-1 Assay in H9 Cells
This assay determines the ability of this compound to inhibit HIV-1 replication in a T-cell line.
Figure 1: Workflow for Anti-HIV-1 Assay in H9 Cells. This diagram outlines the key steps involved in assessing the anti-HIV-1 efficacy of this compound in H9 T-cells.
-
Cell Seeding: Seed H9 cells in a 96-well plate at a density of 1 x 105 cells/well.
-
Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.1.
-
Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., AZT).
-
Incubation: Incubate the plate for 7 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis: After incubation, collect the cell-free supernatant.
-
Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculation: The 50% effective concentration (EC50) is calculated as the concentration of this compound that inhibits p24 production by 50% compared to the no-drug control.
Cytotoxicity Assay
It is crucial to determine the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.
Figure 2: Workflow for Cytotoxicity Assay. This diagram illustrates the procedure for determining the cytotoxic concentration of this compound.
-
Cell Seeding: Seed H9 cells in a 96-well plate at the same density as the antiviral assay.
-
Treatment: Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubation: Incubate the plate for 7 days under the same conditions as the antiviral assay.
-
Analysis: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Quantification: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
Calculation: The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50% compared to the no-drug control.
Exploring the Broader Antiviral Spectrum: A Look at Pyranocoumarins
While direct evidence for this compound's activity against other viruses is currently unavailable in published literature, the broader class of pyranocoumarins has demonstrated a wider range of antiviral properties. This suggests that this compound may possess untapped potential against other viral pathogens.
Antiviral Activities of Related Pyranocoumarins
| Compound Class/Name | Virus Family | Specific Virus | Reported Activity |
| Pyranocoumarins | Hepadnaviridae | Hepatitis B Virus (HBV) | Inhibition of viral replication |
| Pyranocoumarins | Paramyxoviridae | Measles Virus (MV) | Inhibition of viral replication |
Table 2: Reported Antiviral Activities of Pyranocoumarins Beyond HIV. This table highlights the potential for this class of compounds to inhibit a range of viruses, suggesting avenues for future research on this compound.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanism of this compound's anti-HIV-1 activity has not been fully elucidated. However, for other coumarin derivatives, several mechanisms of antiviral action have been proposed.
Figure 3: Potential Antiviral Mechanisms of this compound. This diagram illustrates possible targets in the viral lifecycle and host cell pathways that this compound might modulate, based on the known activities of other coumarins.
For HIV-1, many coumarin derivatives are known to target viral enzymes essential for replication. The initial study on this compound noted that its presence did not antagonize the activity of nucleoside reverse transcriptase inhibitors, suggesting it may not directly compete at the same site.[1] However, a direct inhibitory effect on reverse transcriptase or other viral enzymes like protease and integrase cannot be ruled out and warrants further investigation.
Furthermore, some natural compounds are known to exert antiviral effects by modulating host cell signaling pathways. Potential pathways that could be investigated for this compound's activity include:
-
NF-κB Signaling Pathway: This pathway is crucial for the expression of many pro-inflammatory cytokines and is often manipulated by viruses to facilitate their replication.
-
Interferon Signaling Pathway: The interferon response is a cornerstone of the innate immune system's defense against viral infections.
Future Directions and Conclusion
The documented anti-HIV-1 activity of this compound, coupled with the broader antiviral potential of the pyranocoumarin class, underscores the need for further research into its full therapeutic capabilities. Future studies should focus on:
-
Broad-Spectrum Antiviral Screening: A systematic in vitro screening of this compound against a panel of clinically relevant viruses, including but not limited to, Herpes Simplex Virus (HSV), Influenza A and B viruses, and various coronaviruses.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound in HIV-1 and any other viruses it is found to inhibit. This would involve enzymatic assays and studies on its effects on viral entry, replication, and egress.
-
Investigation of Host Cell Pathway Modulation: Determining whether this compound's antiviral activity is mediated, in part, by its effects on key host signaling pathways such as NF-κB and the interferon response.
References
The Pharmacology of Suksdorfin: A Technical Guide for Researchers
An In-depth Examination of a Promising Anti-HIV Pyranocoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suksdorfin, a dihydroseselin-type pyranocoumarin isolated from Lomatium suksdorfii, has demonstrated significant anti-HIV activity. This technical guide provides a comprehensive overview of the current pharmacological knowledge of this compound, including its antiviral effects, and explores its potential mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents potential signaling pathways and experimental workflows through Graphviz visualizations. While the precise mechanism of this compound's anti-HIV action remains to be fully elucidated, this guide synthesizes the available information and proposes future research directions based on the pharmacology of related coumarin compounds.
Introduction
This compound is a natural product that has garnered attention for its potent inhibitory effects against Human Immunodeficiency Virus type 1 (HIV-1).[1][2][3] Isolated from the fruit of Lomatium suksdorfii, this pyranocoumarin represents a potential new class of antiretroviral agents with a mechanism of action distinct from currently approved drugs.[4] Understanding the detailed pharmacology of this compound is crucial for its potential development as a therapeutic agent. This guide aims to provide researchers with a foundational understanding of this compound's pharmacology, methodologies for its investigation, and insights into its potential cellular interactions.
Pharmacological Profile
Anti-HIV Activity
The primary and most well-documented pharmacological effect of this compound is its ability to inhibit HIV-1 replication.[1][3]
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Cell Line | Virus Isolate | Average EC50 (µM) | Reference |
| H9 T cell line | HIV-1 IIIB | 2.6 ± 2.1 | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Acute HIV-1 | Suppressive | [3] |
| Monocyte/Macrophages | Acute HIV-1 | Suppressive | [3] |
| U937 (promonocytic cell line) | Acute HIV-1 | Suppressive | [3] |
Synergistic Effects
Studies have shown that this compound exhibits synergistic anti-HIV-1 activity when combined with certain nucleoside reverse transcriptase inhibitors (NRTIs).[2][3] This suggests that this compound's mechanism of action may complement that of existing antiretroviral therapies.
Table 2: Synergistic Anti-HIV-1 Effects of this compound in Combination with NRTIs
| Combination Drug | Effect | Statistical Significance | Reference |
| ddI (Didanosine) | Synergy | Statistically Synergistic | [3] |
| ddC (Zalcitabine) | Synergy (ddC > ddI) | Statistically Synergistic | [3] |
| AZT (Zidovudine) | No Synergy | Not Statistically Synergistic | [3] |
Structure-Activity Relationship
Analysis of this compound and related compounds has indicated that the dihydroseselin type of pyranocoumarin structure, particularly the presence of a 4'-isovaleryl group, is important for its enhanced anti-HIV activity.[1][3]
Other Potential Pharmacological Activities
While anti-HIV activity is the most studied aspect of this compound, other coumarins have been reported to possess a range of biological activities, including anti-inflammatory and cardiovascular effects.[5] The potential for this compound to exhibit these properties warrants further investigation.
Proposed Mechanisms of Action and Signaling Pathways
The exact molecular target and mechanism of action for this compound's anti-HIV effect are currently unknown but are noted to be different from other known anti-HIV agents.[4] Based on the known activities of other natural coumarins, several signaling pathways are proposed as potential areas of investigation for this compound's broader pharmacological effects.
Potential Interaction with Protein Kinase C (PKC)
Protein Kinase C (PKC) is a family of serine/threonine kinases involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[6][7] Some natural products are known to modulate PKC activity. Investigating the effect of this compound on PKC signaling could provide insights into its cellular effects beyond viral replication.
Figure 1: Proposed Protein Kinase C (PKC) Signaling Pathway for Investigation.
Potential Modulation of Calcium Channels
Calcium ions (Ca2+) are critical second messengers in a vast array of cellular functions.[8][9] Many natural compounds exert their effects by modulating the activity of calcium channels.[8] Given the broad physiological roles of calcium signaling, exploring this compound's impact on calcium channels is a logical step in characterizing its pharmacological profile.
Figure 2: Potential Modulation of Voltage-Gated Calcium Channels by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible investigation of this compound's pharmacology.
In Vitro Anti-HIV-1 Assay (p24 Antigen ELISA)
This assay is used to determine the concentration of HIV-1 p24 capsid protein, a marker of viral replication.
-
Cell Culture and Infection:
-
Culture susceptible T-cell lines (e.g., H9) or PBMCs in appropriate media.
-
Infect cells with a known titer of HIV-1 (e.g., IIIB strain) in the presence of varying concentrations of this compound.
-
Include a positive control (infected, untreated cells) and a negative control (uninfected cells).
-
Incubate for a period that allows for multiple rounds of viral replication (e.g., 7 days).
-
-
Sample Collection:
-
Collect cell culture supernatants at specified time points.
-
Clarify the supernatants by centrifugation to remove cellular debris.
-
-
p24 Antigen ELISA:
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites with a suitable blocking buffer.
-
Add diluted culture supernatants and a standard curve of recombinant p24 antigen to the wells and incubate.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for a different epitope of p24 and incubate.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the recombinant p24 standards.
-
Calculate the concentration of p24 in the culture supernatants.
-
Determine the EC50 value of this compound by plotting the percentage of viral inhibition against the log of the drug concentration.
-
Figure 3: Experimental Workflow for the In Vitro Anti-HIV-1 p24 Antigen ELISA.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability and is crucial for determining the therapeutic index of a compound.
-
Cell Seeding:
-
Seed cells (e.g., the same cell line used in the antiviral assay) in a 96-well plate at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for a period equivalent to the duration of the antiviral assay.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength between 500 and 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the log of the drug concentration.
-
Pharmacokinetics and Pharmacodynamics
Currently, there is a lack of specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound. However, studies on other pyranocoumarins can provide a framework for future investigations.
Proposed Pharmacokinetic Studies
-
In Vitro Metabolism: Utilize liver microsomes to investigate the metabolic stability and identify potential metabolites of this compound.
-
In Vivo Pharmacokinetics: Administer this compound to animal models (e.g., rats or mice) via relevant routes (e.g., oral, intravenous) and collect plasma samples at various time points. Analyze the samples using a validated LC-MS/MS method to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Proposed Pharmacodynamic Studies
-
Biomarker Analysis: In in vivo efficacy studies, measure viral load (e.g., p24 antigen or HIV-1 RNA) in plasma and tissues as a primary PD marker.
-
Dose-Response Relationship: Correlate this compound exposure (PK) with its antiviral effect (PD) to establish a dose-response relationship and inform optimal dosing strategies.
Conclusion and Future Directions
This compound is a promising anti-HIV natural product with a unique profile. While its in vitro antiviral activity is established, a significant amount of research is still required to fully characterize its pharmacological properties. Future research should focus on:
-
Elucidating the precise molecular target and mechanism of action for its anti-HIV activity.
-
Investigating its effects on key cellular signaling pathways , such as PKC and calcium channels, to understand its broader pharmacological profile and potential off-target effects.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.
-
Evaluating its in vivo efficacy and safety in relevant animal models of HIV infection.
The information and protocols provided in this guide offer a solid foundation for researchers to advance the study of this compound and unlock its full therapeutic potential.
References
- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. academic.oup.com [academic.oup.com]
- 4. ablinc.com [ablinc.com]
- 5. Cardiovascular effects of coumarins besides their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and clinical use of anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suksdorfin Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suksdorfin is a naturally occurring pyranocoumarin that has been investigated for its biological activities. While research has indicated its potential as an anti-HIV agent, its cytotoxic effects against various cancer cell lines are an emerging area of interest. Coumarins, the chemical class to which this compound belongs, are known to exhibit a range of pharmacological properties, including anticancer activities. Several studies on related pyranocoumarins suggest that they can induce apoptosis and inhibit cell proliferation in various cancer models.[1][2] This document provides detailed protocols for assessing the cytotoxicity of this compound in cell lines, presenting data in a structured format, and visualizing the experimental workflow and a potential signaling pathway.
Data Presentation
Due to the limited publicly available data on the specific cytotoxic effects of this compound on cancer cell lines, the following table presents hypothetical, yet representative, IC50 values to illustrate how such data would be presented. These values are based on the typical potency of cytotoxic natural products and are for illustrative purposes only. Researchers are encouraged to generate their own data following the protocols outlined below.
Table 1: Illustrative Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.8 |
| MCF-7 | Breast Cancer | 48 | 25.2 |
| A549 | Lung Cancer | 48 | 32.5 |
| HepG2 | Liver Cancer | 48 | 18.9 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours (or the desired time point) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V and the loss of membrane integrity using propidium iodide.[5]
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and other relevant concentrations) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for this compound cytotoxicity testing.
Postulated Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other cytotoxic coumarins, the following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis. This is a hypothetical model and requires experimental validation for this compound.
Caption: A postulated signaling pathway for this compound-induced apoptosis.
References
- 1. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Mechanisms of Metformin-Induced Apoptosis in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Suksdorfin in HIV-1 Infected H9 Lymphocyte Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Application Note: Anti-HIV-1 Activity of Suksdorfin
Introduction this compound is a dihydroseselin-type pyranocoumarin isolated from the fruit of Lomatium suksdorfii.[1][2][3] It has demonstrated notable inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1) in various cell cultures, including the H9 T-lymphocyte cell line.[1][2] This document provides an overview of its activity and detailed protocols for its application in a research setting.
Mechanism of Action The anti-HIV activity of this compound and related coumarins is attributed to the inhibition of the viral enzyme reverse transcriptase (RT).[4] By targeting this crucial step in the viral life cycle, this compound prevents the conversion of viral RNA into DNA, thereby halting the replication process before the integration of the viral genome into the host cell's DNA.
Data Presentation: In Vitro Efficacy and Synergy
The antiviral potency of this compound has been quantified in H9 T-cell line cultures. The tables below summarize its effective concentration and its synergistic effects when combined with other antiretroviral nucleosides.
Table 1: Anti-HIV-1 Activity of this compound in H9 Cells
| Compound | Cell Line | EC₅₀ (µM) | Assay Endpoint |
|---|---|---|---|
| This compound | H9 | 2.6 ± 2.1 | Inhibition of HIV-1 replication |
| this compound | H9 | 1.3 | Inhibition of HIV-1 replication (p24 antigen ELISA) |
Data compiled from references[1][2][3]. EC₅₀ represents the concentration of the drug that inhibits 50% of viral replication.
Table 2: Synergistic Effects of this compound with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
| Combination | Cell Line | Synergy | Antagonism |
|---|---|---|---|
| This compound + ddI (Didanosine) | H9 | Statistically Synergistic | Not Observed |
| This compound + ddC (Zalcitabine) | H9 | Statistically Synergistic (ddC > ddI) | Not Observed |
| this compound + AZT (Zidovudine) | H9 | Not Statistically Synergistic | Not Observed |
Data from reference[1]. These combinations were evaluated for their ability to inhibit HIV-1 replication.
Visualizations: Pathways and Workflows
Caption: Figure 1: HIV-1 Life Cycle and Target of this compound.
Caption: Figure 2: Workflow for In Vitro Anti-HIV-1 Assay.
Caption: Figure 3: Workflow for Cytotoxicity Assay.
Experimental Protocols
Protocol 1: General Culture and Maintenance of H9 Lymphocyte Cells
This protocol describes the standard procedure for culturing H9 cells, a human T-lymphoblastoid cell line permissive to HIV-1 infection.[5]
-
Materials:
-
H9 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
L-glutamine (200 mM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Complete Growth Medium: Prepare complete RPMI-1640 medium by supplementing with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Thawing Cells: Thaw cryopreserved H9 cells rapidly in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Cell Maintenance: H9 cells grow in suspension. Monitor cell density daily. Maintain the culture by splitting the cells every 2-3 days to a density of 2-3 x 10⁵ cells/mL.
-
Viability Check: Before each experiment, assess cell viability using Trypan Blue exclusion. A viability of >95% is required.
-
Protocol 2: In Vitro Anti-HIV-1 Assay in H9 Cells
This protocol outlines the measurement of this compound's ability to inhibit HIV-1 replication in H9 cells, using the quantification of the viral p24 core antigen as the primary endpoint.[1][3]
-
Materials:
-
Actively growing H9 cells
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
96-well flat-bottom culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
-
Procedure:
-
Cell Plating: Seed H9 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be non-toxic and consistent across all wells (typically ≤0.1%).
-
Infection and Treatment:
-
Infect the cells with a pre-titered amount of HIV-1 stock to achieve a suitable multiplicity of infection (MOI).
-
Immediately after infection, add 100 µL of the diluted this compound solutions to the appropriate wells.
-
Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 7 days, or until significant cytopathic effect is observed in the virus control wells.
-
Endpoint Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
-
Protocol 3: Cytotoxicity Assay of this compound in H9 Cells
This protocol is used to determine the concentration at which this compound becomes toxic to H9 cells (CC₅₀), which is essential for calculating the drug's selectivity index (SI = CC₅₀/EC₅₀).
-
Materials:
-
Actively growing H9 cells
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
96-well flat-bottom culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for microcapillary cytometry[6])
-
-
Procedure:
-
Cell Plating: Seed H9 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Compound Addition: Prepare and add serial dilutions of this compound (100 µL/well) to the plate, mirroring the concentrations used in the antiviral assay. Include "cell control" wells with medium and the corresponding DMSO concentration.
-
Incubation: Incubate the plate for 72 hours (or a duration matching the antiviral assay) at 37°C with 5% CO₂.
-
Viability Measurement (MTT Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting percent viability against the log of the drug concentration.
-
-
References
- 1. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides [periodicos.capes.gov.br]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropism of human immunodeficiency virus 1 isolates for H9 cells and U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of Suksdorfin in Peripheral Blood Mononuclear Cell (PBMC) Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Suksdorfin is a pyranocoumarin isolated from the fruit of Lomatium suksdorfii. It has demonstrated notable biological activity, particularly as an anti-HIV agent. This document provides detailed application notes and experimental protocols for studying the effects of this compound in human peripheral blood mononuclear cell (PBMC) assays. PBMCs, which include a mixed population of lymphocytes (T cells, B cells, NK cells) and monocytes, are crucial for immunological studies and provide a valuable in vitro model to assess the immunomodulatory and anti-inflammatory potential of therapeutic compounds.
While the primary characterized activity of this compound in PBMCs is the inhibition of HIV-1 replication, its structural class—pyranocoumarins—is associated with broader anti-inflammatory and immunomodulatory effects. These effects are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory cytokine production. These application notes provide researchers with the necessary protocols to investigate the putative anti-inflammatory and immunomodulatory properties of this compound in PBMCs.
Quantitative Data Summary
Currently, publicly available quantitative data on the immunomodulatory effects of this compound in PBMCs is limited. The primary reported bioactivity is its anti-HIV-1 efficacy.
Table 1: Anti-HIV-1 Activity of this compound
| Cell Type | Virus | Parameter | Value | Reference |
| H9 T cell line | HIV-1 | EC50 | 2.6 ± 2.1 µM | [1] |
| PBMCs | HIV-1 | - | Suppressive in acute infections | [1] |
| Monocyte/Macrophages | HIV-1 | - | Suppressive in acute infections | [1] |
Experimental Protocols
The following protocols are designed to enable researchers to investigate the potential immunomodulatory and anti-inflammatory effects of this compound in PBMCs.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, the Ficoll-Paque layer, and the bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer and assess viability using Trypan Blue exclusion. The viability should be >95%.
-
Adjust the cell concentration to the desired density for downstream assays.
Protocol 2: PBMC Cytotoxicity Assay
It is essential to determine the cytotoxic concentration range of this compound on PBMCs before conducting functional assays.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plate at 300 x g for 10 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Protocol 3: Cytokine Production Assay
This protocol is to assess the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines by PBMCs.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) as a stimulant
-
24-well or 96-well cell culture plates
-
ELISA kits or multiplex bead-based immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
Procedure:
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate or 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) or PHA (e.g., 5 µg/mL). Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Collect the cell culture supernatants by centrifugation at 300 x g for 10 minutes.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.
Protocol 4: T-Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of T-cells within the PBMC population.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
Anti-CD3 and anti-CD28 antibodies or PHA as stimulants
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation tracking dye
-
96-well round-bottom cell culture plates
-
Flow cytometer
Procedure:
-
Label PBMCs with CFSE according to the manufacturer's protocol.
-
Seed the CFSE-labeled PBMCs at a density of 2 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add various concentrations of this compound to the wells.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the dilution of CFSE fluorescence in the T-cell populations using a flow cytometer. A decrease in CFSE intensity indicates cell proliferation.
Proposed Mechanism of Action and Visualization
Based on the known activities of other pyranocoumarins and natural anti-inflammatory compounds, this compound may exert its immunomodulatory effects by inhibiting pro-inflammatory signaling pathways. A primary target is the NF-κB pathway, which is a central regulator of inflammation and is activated by stimuli such as LPS.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway in PBMCs.
Experimental Workflow for Investigating this compound's Immunomodulatory Effects
The following workflow outlines the experimental steps to characterize the effects of this compound on PBMCs.
Caption: Experimental workflow for characterizing the immunomodulatory effects of this compound on human PBMCs.
References
Application Note: Evaluating the Immunomodulatory Effects of Suksdorfin in Monocyte/Macrophage Cultures
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Suksdorfin is a pyranocoumarin originally isolated from Lomatium suksdorfii with known anti-HIV activity.[1] Emerging research suggests that coumarin compounds may also possess immunomodulatory properties, including the regulation of inflammatory responses. Monocytes and macrophages are key players in the innate immune system, orchestrating both inflammatory and anti-inflammatory processes. Understanding the impact of this compound on these cells is crucial for elucidating its full therapeutic potential. This application note provides a comprehensive set of protocols to evaluate the effects of this compound on monocyte and macrophage viability, inflammatory responses, phagocytic function, and key signaling pathways.
Cell Culture
The human monocytic cell line THP-1 and the murine macrophage cell line RAW 264.7 are recommended for these studies. THP-1 cells can be differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA). Primary human monocyte-derived macrophages (MDMs) can also be utilized for more physiologically relevant data.
Data Presentation
Table 1: Cytotoxicity of this compound on Monocyte/Macrophage Cultures
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (%) (LDH Assay) |
| THP-1 | 24 | 1 | ||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| RAW 264.7 | 24 | 1 | ||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Effect of this compound on Pro-inflammatory Mediator Production
| Cell Line | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |
| RAW 264.7 | Control | |||
| LPS (1 µg/mL) | ||||
| This compound (10 µM) + LPS | ||||
| This compound (50 µM) + LPS | ||||
| THP-1 (PMA-differentiated) | Control | N/A | ||
| LPS (1 µg/mL) | N/A | |||
| This compound (10 µM) + LPS | N/A | |||
| Suksdorfen (50 µM) + LPS | N/A |
Table 3: Influence of this compound on Macrophage Phagocytic Activity
| Cell Line | Treatment | Phagocytic Index (%) |
| RAW 264.7 | Control | |
| This compound (10 µM) | ||
| This compound (50 µM) | ||
| Cytochalasin D (10 µM) |
Experimental Protocols
Cytotoxicity Assays
It is essential to determine the cytotoxic potential of this compound to ensure that subsequent functional assays are performed at non-toxic concentrations.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
Protocol:
-
Seed RAW 264.7 or THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours. For THP-1 cells, add PMA (100 ng/mL) to induce differentiation if required.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[4]
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of LDH release relative to the positive control.
Anti-inflammatory Assays
These assays determine the ability of this compound to modulate the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
This protocol measures the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[5][6][7]
Protocol:
-
Seed RAW 264.7 or PMA-differentiated THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by murine macrophages, by measuring its stable metabolite, nitrite, in the culture supernatant.[8][9][10][11]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described for the cytokine ELISA.
-
After 24 hours, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Phagocytosis Assay
This assay evaluates the effect of this compound on the phagocytic capacity of macrophages using fluorescently labeled beads.[12][13][14]
Protocol:
-
Seed RAW 264.7 or PMA-differentiated THP-1 cells in a 24-well plate.
-
Treat the cells with this compound for 24 hours. Include a negative control (untreated cells) and a positive inhibitor control (e.g., cytochalasin D).
-
Add fluorescently labeled latex beads (e.g., FITC-labeled beads) to each well at a cell-to-bead ratio of 1:10.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-ingested beads.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the uptake of fluorescent beads. The percentage of fluorescent cells and the mean fluorescence intensity can be used to determine the phagocytic index.
Signaling Pathway Analysis
NF-κB Activation
The transcription factor NF-κB is a master regulator of inflammation.[15][16] Its activation can be assessed by measuring the phosphorylation and nuclear translocation of the p65 subunit.
Protocol:
-
Treat macrophages with this compound and/or LPS for a short duration (e.g., 15-60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize the level of phospho-p65 to total p65.
Nrf2 Activation
The Nrf2 pathway is a critical regulator of the cellular antioxidant response.[17][18]
Protocol:
-
Transfect cells with a reporter plasmid containing an Antioxidant Response Element (ARE) upstream of a luciferase gene.
-
Treat the transfected cells with this compound for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates the activation of the Nrf2 pathway.
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phagocytosis assay [bio-protocol.org]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. How to: Bead-based Phagocytosis Assay | by Marie Rose Schrimpf | Medium [medium.com]
- 15. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB in monocytes and macrophages - an inflammatory master regulator in multitalented immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. lifestylematrix.com [lifestylematrix.com]
Application Notes and Protocols: High-Throughput Screening of Suksdorfin Derivatives for Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral therapies to combat drug resistance and improve treatment regimens. Natural products have historically been a rich source of antiviral agents. Suksdorfin, a pyranocoumarin isolated from the fruit of Lomatium suksdorfii, has demonstrated inhibitory activity against HIV-1 replication.[1][2] This has prompted further investigation into its derivatives as potential anti-HIV drug candidates.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of a library of this compound derivatives to identify and characterize novel anti-HIV agents. The described protocols are designed for a robust, sensitive, and efficient screening cascade, incorporating a primary cell-based assay with a luciferase reporter, followed by secondary validation and cytotoxicity assays.
Data Presentation
The following tables summarize hypothetical quantitative data from a high-throughput screening campaign of this compound derivatives.
Table 1: Primary High-Throughput Screening (HTS) of this compound Derivatives
| Compound ID | Concentration (µM) | Luciferase Inhibition (%) | Hit Classification |
| SKD-001 | 10 | 92.5 | Hit |
| SKD-002 | 10 | 15.2 | Non-Hit |
| SKD-003 | 10 | 88.9 | Hit |
| ... | ... | ... | ... |
| SKD-1000 | 10 | 5.7 | Non-Hit |
| AZT (Control) | 1 | 99.8 | Hit |
| DMSO (Control) | - | 0.1 | - |
Assay Quality Control: Z' factor = 0.85
Table 2: Dose-Response and Cytotoxicity Analysis of Primary Hits
| Compound ID | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| SKD-001 | 0.85 | >100 | >117.6 |
| SKD-003 | 1.20 | 85.3 | 71.1 |
| SKD-015 | 0.52 | >100 | >192.3 |
| SKD-048 | 2.50 | 45.1 | 18.0 |
| AZT (Control) | 0.005 | >100 | >20000 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells.
Experimental Protocols
Primary Anti-HIV HTS: HIV-1 Luciferase Reporter Assay
This protocol utilizes a cell-based assay with a replication-competent HIV-1 construct encoding a luciferase reporter gene.[3][4][5] Inhibition of viral replication results in a decrease in luciferase activity, providing a quantitative measure of the compound's antiviral potency.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Replication-competent HIV-1 expressing Renilla luciferase (HIV-1_LucR)
-
This compound derivative library (10 mM in DMSO)
-
Azidothymidine (AZT) as a positive control
-
DMSO as a negative control
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Plating: Seed TZM-bl cells in 96-well or 384-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives and control compounds in complete DMEM.
-
Add 50 µL of the diluted compounds to the corresponding wells of the cell plate. The final concentration for the primary screen is typically 10 µM.
-
For the negative control, add 50 µL of DMEM containing 0.1% DMSO.
-
For the positive control, add 50 µL of diluted AZT.
-
-
Virus Infection:
-
Dilute the HIV-1_LucR virus stock in complete DMEM to a concentration that results in a high signal-to-background ratio in the luciferase assay (predetermined by titration).
-
Add 50 µL of the diluted virus to each well.
-
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 48 hours.
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Determine the Z' factor to assess the quality of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[6]
-
Compounds showing significant inhibition (e.g., >50%) are considered primary hits.
-
Secondary Assay: Dose-Response Analysis
Primary hits are further evaluated to determine their half-maximal effective concentration (EC₅₀).
Protocol:
-
Follow the same procedure as the primary HTS assay.
-
Prepare a 10-point serial dilution for each hit compound, typically ranging from 100 µM to 0.005 µM.
-
Calculate the EC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software.
Cytotoxicity Assay
This assay is performed in parallel with the dose-response analysis to determine the half-maximal cytotoxic concentration (CC₅₀) and the selectivity index (SI).
Materials:
-
TZM-bl cells
-
Complete DMEM
-
This compound derivatives and control compounds
-
96-well or 384-well clear tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
Protocol:
-
Cell Plating: Seed TZM-bl cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Addition: Add the same serial dilutions of the hit compounds as used in the dose-response analysis to the cells.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 48 hours (to match the duration of the antiviral assay).
-
Viability Assay:
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the DMSO control.
-
Determine the CC₅₀ value by fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window for the compound.
-
Visualizations
High-Throughput Screening Workflow
The following diagram illustrates the workflow for the high-throughput screening of this compound derivatives.
Caption: High-throughput screening cascade for this compound derivatives.
Hypothetical Mechanism of Action: Inhibition of HIV-1 Reverse Transcription
Based on the known mechanisms of many anti-HIV compounds, a plausible hypothesis is that this compound derivatives may inhibit the reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA to DNA.
Caption: Proposed mechanism of action for this compound derivatives.
References
- 1. Novel high-throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 4. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Experimental Design for Suksdorfin Drug Combination Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Suksdorfin is a pyranocoumarin isolated from the fruits of Lomatium suksdorfii that has demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus (HIV-1).[1][2] Combination therapy is a cornerstone of treating complex diseases like HIV/AIDS, aiming to enhance therapeutic efficacy, reduce drug dosages and associated toxicities, and curb the development of drug resistance.[3][4] These application notes provide a comprehensive framework for designing and executing drug combination studies involving this compound, with a focus on quantitative evaluation of synergistic, additive, or antagonistic interactions. The protocols outlined below utilize the Chou-Talalay method for calculating the Combination Index (CI) and isobologram analysis, which are standard, robust methods for quantifying drug interactions.[3][5]
Part 1: Experimental Design and Rationale
The primary goal of a drug combination study is to determine how two or more drugs interact. The interaction can be classified as:
-
Synergism: The combined effect is greater than the sum of their individual effects (1+1 > 2).[6]
-
Additive Effect: The combined effect is equal to the sum of their individual effects (1+1 = 2).[5]
-
Antagonism: The combined effect is less than the sum of their individual effects (1+1 < 2).[5]
The most common experimental design for in vitro two-drug combination studies is the checkerboard assay , where varying concentrations of two drugs are tested in a matrix format.[7] This allows for the assessment of drug interactions over a wide range of concentrations and effect levels. The data generated from this assay are then used to calculate the Combination Index (CI) and generate isobolograms.
The Chou-Talalay Method and Combination Index (CI)
The Chou-Talalay method is a widely accepted approach based on the median-effect equation that provides a quantitative definition for drug interactions.[3] The key output is the Combination Index (CI), calculated using the following formula for two drugs:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 (e.g., this compound) and Drug 2 in combination that elicit a specific effect (x%).
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs required to produce the same effect (x%).[8]
The interpretation of the CI value is straightforward:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Isobologram Analysis
An isobologram is a graphical representation of drug interactions.[6][9] For a given effect level (e.g., 50% inhibition), the individual drug concentrations required to achieve this effect are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity.[10] Experimental data points for drug combinations that produce the same effect are then plotted on the same graph.
-
Points falling below the line indicate synergy.
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism.[10]
Experimental Workflow
The overall workflow for a this compound combination study involves several key stages, from initial single-agent characterization to final data analysis and interpretation.
Caption: Experimental workflow for this compound combination studies.
Part 2: Detailed Experimental Protocols
These protocols are designed for testing this compound in combination with another anti-HIV agent in an H9 T-cell line model.[2]
Protocol 2.1: Cell Culture and Maintenance
-
Culture H9 T-lymphocyte cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cell viability is >95% as determined by trypan blue exclusion before initiating any experiment.
Protocol 2.2: Single-Agent Dose-Response Assay
A prerequisite for combination studies is to determine the dose-effect curve and the 50% inhibitory concentration (IC50) for each drug alone.[3]
-
Cell Seeding: Seed H9 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Drug Preparation: Prepare 2-fold serial dilutions of this compound and the partner drug in separate plates or tubes. Recommended starting concentration is ~100 µM, depending on known potency.
-
Drug Addition: Add 100 µL of the diluted drug solutions to the cell plates, resulting in a final volume of 200 µL/well. Include "cells only" (no drug) and "medium only" (no cells) controls.
-
Infection: Infect the cells with a pre-titered amount of HIV-1 (e.g., strain IIIB or BaL) sufficient to produce a detectable signal in the chosen readout assay.
-
Incubation: Incubate the plates for 5-7 days at 37°C.
-
Readout: Measure the endpoint. A common method is to quantify HIV-1 p24 antigen in the culture supernatant using a commercial ELISA kit.[2]
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the "cells only" control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
Table 1: Example of Single-Agent Dose-Response Data for this compound
| This compound Conc. (µM) | Average p24 (ng/mL) | % Inhibition |
|---|---|---|
| 0 (Control) | 50.0 | 0% |
| 0.78 | 42.5 | 15% |
| 1.56 | 34.0 | 32% |
| 3.13 | 24.5 | 51% |
| 6.25 | 12.0 | 76% |
| 12.5 | 4.5 | 91% |
| 25.0 | 1.0 | 98% |
Protocol 2.3: Combination Assay (Checkerboard Method)
This protocol uses a matrix of drug concentrations based on the previously determined IC50 values.
-
Plate Setup: Use a 96-well plate. Seed with H9 cells as described in Protocol 2.2.
-
Drug Dilutions:
-
Drug A (this compound): Prepare 2-fold serial dilutions horizontally across the plate, from a starting concentration of 4x IC50 down to 0.125x IC50.
-
Drug B (Partner Drug): Prepare 2-fold serial dilutions vertically down the plate, with the same concentration range relative to its IC50.
-
The setup should include wells with each drug alone, as well as untreated infected controls.
-
-
Drug Addition: Add the prepared drug dilutions to the cells.
-
Infection and Incubation: Proceed with infection and incubation as described in Protocol 2.2.
-
Readout: Perform the p24 ELISA or other relevant assay to determine the effect of each drug combination.
Table 2: Example of a Checkerboard Plate Layout (Concentrations relative to IC50)
| This compound -> | 4x IC50 | 2x IC50 | 1x IC50 | 0.5x IC50 | 0.25x IC50 | 0.125x IC50 | No Drug | |
|---|---|---|---|---|---|---|---|---|
| Partner Drug | 4x IC50 | A+B | A+B | A+B | A+B | A+B | A+B | B only |
| v | 2x IC50 | A+B | A+B | A+B | A+B | A+B | A+B | B only |
| 1x IC50 | A+B | A+B | A+B | A+B | A+B | A+B | B only | |
| 0.5x IC50 | A+B | A+B | A+B | A+B | A+B | A+B | B only | |
| 0.25x IC50 | A+B | A+B | A+B | A+B | A+B | A+B | B only | |
| 0.125x IC50 | A+B | A+B | A+B | A+B | A+B | A+B | B only |
| | No Drug | A only | A only | A only | A only | A only | A only | Control |
Part 3: Data Analysis and Interpretation
Protocol 3.1: Calculation of Combination Index (CI)
For each combination data point that produces a certain fraction affected (Fa, e.g., 0.5 for 50% inhibition), calculate the CI value. Software like CompuSyn or CalcuSyn can automate this process.[8][11]
-
For a given combination of (D)₁ and (D)₂ that results in x% inhibition, find the concentrations of Drug 1 alone (Dₓ)₁ and Drug 2 alone (Dₓ)₂ that would produce the same x% inhibition (derived from the single-agent dose-response curves).
-
Apply the Chou-Talalay equation: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ .
-
Repeat for multiple effect levels (e.g., 50%, 75%, 90% inhibition) to assess if synergy is dependent on the effect level.
Table 3: Example of Combination Index (CI) Data and Interpretation
| Fraction Affected (Fa) | This compound (µM) | Partner Drug (µM) | CI Value | Interpretation |
|---|---|---|---|---|
| 0.50 (50% inhib.) | 0.80 | 1.25 | 0.65 | Synergism |
| 0.75 (75% inhib.) | 1.60 | 2.50 | 0.58 | Strong Synergism |
| 0.90 (90% inhib.) | 3.20 | 5.00 | 0.72 | Synergism |
| 0.95 (95% inhib.) | 6.40 | 10.00 | 0.91 | Additive/Slight Synergism |
Protocol 3.2: Isobologram Generation
-
Select an effect level, for example, 50% inhibition (IC50).
-
On a 2D plot, mark the IC50 value of this compound on the x-axis and the IC50 value of the partner drug on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
Plot the concentrations of this compound and the partner drug from your combination experiment that also produced 50% inhibition.
-
Analyze the position of the experimental points relative to the line of additivity to visually confirm the interaction type.
Table 4: Example Data for Generating a 50% Effect Isobologram
| Data Point | This compound Conc. (µM) for 50% effect | Partner Drug Conc. (µM) for 50% effect |
|---|---|---|
| This compound Alone | 3.13 | 0 |
| Partner Drug Alone | 0 | 5.00 |
| Combination 1 | 1.50 | 1.30 |
| Combination 2 | 0.80 | 2.45 |
| Combination 3 | 0.45 | 3.50 |
Part 4: Potential Mechanism of Action and Signaling Pathway Context
This compound belongs to the pyranocoumarin family of natural products.[12] Several coumarins have been shown to inhibit HIV-1 replication, with some acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12] A synergistic interaction between this compound and a nucleoside reverse transcriptase inhibitor (NRTI) would suggest they may act on the same enzyme (reverse transcriptase) at different sites or through different mechanisms. The diagram below illustrates the HIV-1 replication cycle, highlighting the reverse transcription step as a potential target for a this compound combination therapy.
Caption: The HIV-1 replication cycle and potential targets for therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mythreyaherbal.com [mythreyaherbal.com]
- 6. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 7. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiviral Activity of Pyranocoumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyranocoumarins, a class of heterocyclic compounds found in various plant species, have demonstrated a broad spectrum of biological activities, including notable antiviral properties. These compounds have shown inhibitory effects against a range of viruses, such as Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Respiratory Syncytial Virus (RSV), and Influenza Virus. Their mechanisms of action are diverse, targeting different stages of the viral life cycle, including viral entry, replication, and assembly. This document provides detailed protocols for evaluating the antiviral efficacy of pyranocoumarin compounds, presenting key quantitative data, and illustrating relevant biological pathways and experimental workflows.
Data Presentation: Antiviral Activity of Pyranocoumarin Derivatives
The antiviral potential of pyranocoumarin compounds is quantified by determining their 50% effective concentration (EC₅₀), the concentration at which 50% of the viral replication is inhibited, and their 50% cytotoxic concentration (CC₅₀), the concentration at which 50% of the host cells are killed. The ratio of CC₅₀ to EC₅₀ gives the Selectivity Index (SI), a measure of the compound's therapeutic window.
| Compound Class | Specific Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyranocoumarins | (+)-Calanolide A | HIV-1 | Various | 0.10 - 0.17 | >>30 | >176 | [1] |
| Costatolide | HIV-1 | - | - | - | - | [2] | |
| Dihydrocostatolide | HIV-1 | - | - | - | - | [2] | |
| GUT-70 | HIV-1 | - | - | - | - | ||
| Nordentatin | HBV | HepA2 | - | - | - | [3] | |
| Clausarin | HBV | HepA2 | - | - | - | [3] | |
| Coumarin Derivatives | 4-methyl esculetin | RSV | A549 | 70 | 1040 | 14.78 | [4] |
| Monoterpene-substituted arylcoumarin (14b) | RSV A | HEp-2 | - | - | >30 | [2] | |
| Monoterpene-substituted arylcoumarin (14e) | RSV A | HEp-2 | - | - | ~200 | [2] | |
| 2-Oxo-2H-chromene-3-carboxylic acid [2-(pyridin-2-yl methoxy)-phenyl]-amide (HL1) | HSV-1F | Vero | 63.4 (µg/ml) | 270.4 (µg/ml) | 4.28 | [1] | |
| 4-bromobenzylidene derivative of bis-(4-hydroxycoumarin) | HSV-1 & HSV-2 | HEL | 9 | >20 | >2.2 | [5] | |
| Furanocoumarins | Angelicin derivative (Compound 2) | Influenza A (H1N1 & H9N2) | MDCK | 5.98 ± 0.71 (H1N1), 4.52 ± 0.39 (H9N2) | - | - | [6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the pyranocoumarin compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., Vero, A549, HEp-2, MDCK)
-
Complete cell culture medium
-
Pyranocoumarin compound stock solution
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of the pyranocoumarin compound in culture medium. Remove the old medium from the cells and add 100 µL of the different compound concentrations to the wells. Include a "cells only" control (medium without compound) and a "medium only" blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Pyranocoumarin compound
-
Serum-free culture medium
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.2% agarose)
-
Formalin (10%)
-
Crystal violet staining solution (0.1% w/v in 20% ethanol)
Procedure:
-
Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.
-
Virus Dilution and Treatment: Prepare serial dilutions of the pyranocoumarin compound. Mix each compound dilution with a known concentration of virus (e.g., 100 PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cells and inoculate the cells with 100-200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and add 2-3 mL of the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed (typically 2-5 days).
-
Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration.
Quantitative Real-Time RT-PCR (qRT-PCR) for Viral Load Quantification
This protocol measures the amount of viral RNA in the supernatant of infected cells to determine the inhibitory effect of the compound on viral replication.
Materials:
-
Infected cell culture supernatants (from a time-of-addition or yield reduction assay)
-
Viral RNA extraction kit
-
qRT-PCR master mix
-
Virus-specific primers and probes
-
Real-time PCR instrument
Procedure:
-
Sample Collection: Infect cells with the virus in the presence of different concentrations of the pyranocoumarin compound. Collect the cell culture supernatant at various time points post-infection.
-
RNA Extraction: Extract viral RNA from the collected supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing the master mix, specific primers, probe, and the extracted viral RNA.
-
Real-Time PCR: Perform the qRT-PCR using a real-time PCR instrument. The cycling conditions will be specific to the virus and the primer/probe set used.
-
Data Analysis: A standard curve is generated using known quantities of viral RNA to quantify the viral copy number in the samples. The reduction in viral RNA levels in the compound-treated samples compared to the untreated virus control is used to determine the EC₅₀ value.
Visualizations
Experimental Workflow for Antiviral Activity Screening
Caption: A generalized workflow for screening and characterizing the antiviral activity of pyranocoumarin compounds.
Potential Signaling Pathway Modulation: Inhibition of NF-κB
Some pyranocoumarins may exert their antiviral effects by modulating host cell signaling pathways, such as the NF-κB pathway, which is often exploited by viruses for their replication.
Caption: Potential mechanism of pyranocoumarins inhibiting virus-induced NF-κB activation.
Conclusion
The protocols and data presented here provide a framework for the systematic evaluation of pyranocoumarin compounds as potential antiviral agents. By determining the cytotoxicity, antiviral efficacy, and mechanism of action, researchers can identify promising lead compounds for further development. The diverse structures and biological activities of pyranocoumarins make them a valuable class of natural products in the search for novel antiviral therapies.
References
- 1. Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Inhibitors of Respiratory Syncytial Virus (RSV) Replication Based on Monoterpene-Substituted Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological perspectives and molecular mechanisms of coumarin derivatives against virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity of furanocoumarins isolated from Angelica dahurica against influenza a viruses H1N1 and H9N2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. sketchviz.com [sketchviz.com]
Application Notes and Protocols: Determining Suksdorfin's Effect on Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based assays to investigate the inhibitory effects of Suksdorfin, a pyranocoumarin with known anti-HIV activity, on reverse transcriptase. The provided protocols are designed to be adaptable for screening and characterizing the mechanism of action of this compound and related compounds.
Introduction
This compound, isolated from the fruit of Lomatium suksdorfii, has demonstrated notable inhibitory effects against HIV-1 replication in various cell lines, including T cells (H9), peripheral blood mononuclear cells (PBMCs), and monocyte/macrophages.[1][2] It exhibits a 50% effective concentration (EC50) of approximately 2.6 µM in H9 cells.[2] Furthermore, this compound has shown synergistic anti-HIV-1 activity when used in combination with nucleoside reverse transcriptase inhibitors (NRTIs) such as ddI and ddC, suggesting a potential role as a reverse transcriptase inhibitor.[1][2][3] This document outlines detailed protocols for cell-based assays to directly assess the effect of this compound on reverse transcriptase activity.
Principle of Reverse Transcriptase Inhibition
Reverse transcriptase (RT) is a critical enzyme in the retroviral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[4] Inhibition of this enzyme is a key strategy in antiretroviral therapy. There are two main classes of RT inhibitors:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): These are analogs of natural nucleosides/nucleotides that, when incorporated into the growing viral DNA chain, cause chain termination.[5][6]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inactivates it.[7] Many natural products with anti-HIV activity, including some coumarins, fall into this category.[8]
Given its chemical structure as a pyranocoumarin, it is hypothesized that this compound acts as a non-nucleoside reverse transcriptase inhibitor. The following protocols are designed to test this hypothesis.
Data Presentation
Table 1: Reported Anti-HIV-1 Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 | H9 T cells | 2.6 ± 2.1 µM | [2] |
| Synergism | H9 T cells | Synergistic with ddI and ddC | [1][2] |
| Synergism | H9 T cells | Not synergistic with AZT | [2] |
Experimental Protocols
Protocol 1: Cell-Based HIV-1 Infection Assay with p24 Antigen Quantification
This assay measures the extent of HIV-1 replication in a susceptible cell line in the presence of the test compound (this compound) by quantifying the production of the viral core protein p24.
Materials:
-
Human T-lymphocyte cell line (e.g., H9, MT-4, or CEM-SS)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or HIV-1 RF)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Nevirapine or Efavirenz for NNRTI)
-
Negative control (DMSO vehicle)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Seed the T-lymphocyte cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted compound to the appropriate wells. Include wells for the positive control and negative control (vehicle).
-
Virus Infection: Add 50 µL of a predetermined dilution of HIV-1 stock to each well to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 Antigen Quantification: Determine the concentration of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Colorimetric Reverse Transcriptase Activity Assay from Cell Culture Supernatants
This protocol directly measures the activity of reverse transcriptase present in the supernatant of infected cell cultures treated with this compound.
Materials:
-
Supernatants from the cell-based infection assay (Protocol 1)
-
Colorimetric Reverse Transcriptase Assay Kit (e.g., from Sigma-Aldrich or similar suppliers)[9]
-
Lysis buffer (provided with the kit)
-
Microplate reader
Procedure:
-
Virus Lysis: Mix an aliquot of the cell culture supernatant with the provided lysis buffer to release the viral enzymes, including reverse transcriptase.
-
RT Reaction: Add the lysed sample to a microplate pre-coated with a template-primer hybrid (e.g., poly(A) x oligo(dT)). The reverse transcriptase in the sample will synthesize DNA using digoxigenin- and biotin-labeled dUTPs provided in the kit.
-
Incubation: Incubate the plate to allow for the RT reaction to proceed.
-
Detection: The newly synthesized biotin-labeled DNA will bind to the streptavidin-coated microplate. Add an anti-digoxigenin antibody conjugated to peroxidase (anti-DIG-POD).
-
Substrate Addition: Add the peroxidase substrate (e.g., ABTS). The enzyme will catalyze a color change.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the RT activity.
-
Data Analysis: Calculate the percentage of inhibition of RT activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
Visualizations
Caption: HIV-1 replication cycle and the proposed point of inhibition by this compound.
Caption: Experimental workflow for determining this compound's effect on HIV-1 replication and RT activity.
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suksdorfin Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suksdorfin in in vitro settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary in vitro activity?
This compound is a dihydroseselin-type pyranocoumarin isolated from the fruits of Lomatium suksdorfii.[1][2] Its primary reported in vitro activity is the inhibition of Human Immunodeficiency Virus type 1 (HIV-1) replication.[1][2]
2. What is the mechanism of action of this compound?
This compound belongs to the pyranocoumarin family of compounds.[2][3] While its precise molecular target is not fully elucidated in the provided literature, related plant-derived coumarins have been shown to inhibit HIV replication through various mechanisms, such as targeting viral enzymes like reverse transcriptase and integrase.[3]
3. What are the recommended starting concentrations for in vitro experiments?
Based on published data, a good starting point for antiviral assays is around the EC50 value. For this compound, the average 50% effective concentration (EC50) for inhibiting HIV-1 replication in the H9 T cell line is 2.6 ± 2.1 µM.[2] It has also been shown to be effective in peripheral blood mononuclear cells (PBMCs), monocyte/macrophages, and the promonocytic cell line U937.[2] A concentration range of 1-10 µM is a reasonable starting point for dose-response experiments.
4. How should I prepare a stock solution of this compound?
This compound is an organic compound and, like many similar natural products, may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[4][5][6] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: Low or no antiviral activity observed.
-
Possible Cause: Inappropriate Concentration Range.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 100 µM) to identify the active concentration range for your specific cell line and virus strain.
-
-
Possible Cause: Compound Instability.
-
Solution: The stability of compounds in cell culture media can be influenced by factors like temperature, light, and media components.[7][8][9] Prepare fresh dilutions of this compound from your stock solution for each experiment. Minimize the exposure of the compound to light and prolonged incubation at 37°C before adding it to the cells.
-
-
Possible Cause: Cell Line or Viral Strain Variability.
-
Solution: The antiviral activity of a compound can vary between different cell lines and viral strains. The reported EC50 of 2.6 µM was determined in H9 T cells.[2] If using a different cell line, the optimal concentration may differ.
-
Issue 2: High cytotoxicity observed in cell cultures.
-
Possible Cause: this compound Concentration is Too High.
-
Solution: It is crucial to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. This can be done using standard cytotoxicity assays such as MTT, XTT, or LDH release assays.[10][11][12][13] Always run a cytotoxicity assay in parallel with your antiviral experiments. The therapeutic index (TI), calculated as CC50/EC50, is a critical parameter for evaluating the potential of an antiviral compound.
-
-
Possible Cause: Solvent (DMSO) Toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line, typically below 0.5%. Include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) in all experiments.
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause: Compound Precipitation.
-
Solution: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations. Visually inspect your culture wells for any signs of precipitation. If precipitation is observed, consider lowering the concentration or using a different solubilizing agent (though this would require extensive validation).
-
-
Possible Cause: Experimental Variability.
-
Solution: Ensure consistent experimental procedures, including cell seeding density, virus titer, and incubation times. Use appropriate positive and negative controls in all assays.
-
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Studies with this compound
| Parameter | Cell Line | Recommended Concentration | Reference |
| EC50 (Anti-HIV-1) | H9 T Cells | 2.6 ± 2.1 µM | [2] |
| Starting Range (Antiviral) | Various | 1 - 10 µM | Inferred from[2] |
| Cytotoxicity (CC50) | Experiment-dependent | To be determined empirically | N/A |
| DMSO (Vehicle) | Various | ≤ 0.5% | General Recommendation |
Experimental Protocols
Protocol 1: Determination of EC50 using a HIV-1 p24 Antigen Assay
-
Cell Seeding: Seed a susceptible T-cell line (e.g., H9 or MT-2) in a 96-well plate at an appropriate density to ensure logarithmic growth during the assay period.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Infection: Add the diluted this compound to the cells, followed by the addition of a known titer of HIV-1. Include a "no-drug" infection control and a "no-virus" cell control.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
p24 Quantification: At the end of the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the "no-drug" infection control. The EC50 is the concentration of this compound that inhibits p24 production by 50%.
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed the same cell line used in the antiviral assay in a 96-well plate at the same density.
-
Compound Addition: Add the same serial dilutions of this compound (and vehicle control) to the cells as in the antiviral assay. Do not add any virus.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl sulfoxide - American Chemical Society [acs.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A comparison of two cytotoxicity assays for the detection of metabolism-mediated toxicity in vitro: a study with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Suksdorfin Solubility in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suksdorfin. The following information is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a natural pyranocoumarin compound isolated from plants of the Lomatium genus. It has demonstrated notable anti-HIV activity in vitro.[1][2] Like many other coumarins, particularly angular pyranocoumarins, this compound is a lipophilic molecule with poor water solubility. This low aqueous solubility can pose significant challenges for in vitro and in vivo studies, affecting bioavailability, formulation, and the accuracy of experimental results.
Q2: What are the general approaches to solubilizing poorly water-soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications: These methods involve altering the physical properties of the compound.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
-
-
Chemical Modifications: These approaches involve the use of excipients or chemical alteration.
-
Co-solvents: Using a mixture of a water-miscible solvent (in which the compound is soluble) with water can significantly increase solubility.
-
Surfactants: These agents form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Complexation: Cyclodextrins are common complexing agents that have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate non-polar drugs.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. However, the structure of this compound does not suggest significant pH-dependent solubility.
-
Q3: Are there any recommended starting solvents for preparing a stock solution of this compound?
Based on information from commercial suppliers and the general properties of similar compounds, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent for preparing a high-concentration stock solution of this compound. From this stock, further dilutions into aqueous experimental media can be made. It is crucial to be mindful of the final DMSO concentration in your assay, as it can have biological effects.
Troubleshooting Guide: Solubility Issues with this compound
Issue: Precipitate forms when diluting a this compound stock solution into an aqueous buffer.
This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in water. The abrupt change in solvent polarity upon dilution causes the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Incorporate a Co-solvent in the Final Medium: If permissible in your experimental system, adding a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to your aqueous buffer can help maintain solubility.
-
Use a Surfactant: The addition of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, at a low concentration (e.g., 0.1-1%) in the final aqueous medium can help to keep this compound in solution through micellar solubilization.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions, gradually decreasing the concentration of the organic solvent.
-
Sonication: After dilution, briefly sonicate the solution to help disperse any microscopic precipitates.
Quantitative Data Summary
| Solvent System | Expected Solubility | Remarks |
| Water | Very Low / Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | Can be used as a co-solvent. |
| Polyethylene Glycol (PEG400) | Likely Soluble | A potential vehicle for in vivo formulations. |
| Aqueous Buffer with Co-solvent (e.g., <5% Ethanol) | Low to Moderate | Solubility will depend on the final co-solvent concentration. |
| Aqueous Buffer with Surfactant (e.g., 0.5% Tween 80) | Moderate | Micellar encapsulation can significantly improve apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes
Methodology:
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential degradation.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Aqueous Media
Objective: To empirically determine the highest concentration of this compound that can be achieved in a specific aqueous medium without precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental aqueous medium (e.g., cell culture medium, phosphate-buffered saline)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in your experimental aqueous medium in a 96-well plate. A typical starting range might be from 100 µM down to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering compared to the vehicle control indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance/scattering is considered the maximum soluble concentration under those conditions.
Visualizations
As the precise molecular mechanism of this compound's antiviral activity is still under investigation, a specific signaling pathway diagram is not yet available. However, based on the known activities of related pyranocoumarin compounds, which include modulation of key inflammatory and viral response pathways, a representative diagram of potential interactions is presented below. Pyranocoumarins have been shown to influence NF-κB, STAT3, and Wnt/β-catenin signaling, all of which are critical in the host's response to viral infections.
Caption: Potential antiviral mechanism of this compound.
Caption: Workflow for determining this compound's solubility.
References
Technical Support Center: Working with Suksdorfin in Cell Culture
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for dissolving and using Suksdorfin in DMSO for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyranocoumarin compound isolated from the fruit of Lomatium suksdorfii.[1][2] Its primary reported biological activity is the inhibition of HIV-1 replication.[1][2][3] While the precise molecular targets are not fully elucidated, like other coumarins, it is believed to interfere with viral replication processes.[3] Some antiviral compounds have been shown to modulate signaling pathways such as the NF-κB pathway to inhibit viral replication.[4][5][6]
Q2: What is the best solvent for dissolving this compound for cell culture use?
DMSO (Dimethyl Sulfoxide) is the recommended solvent for dissolving this compound and other poorly water-soluble coumarin derivatives for use in cell culture.[7][8][9] It is a powerful aprotic solvent that can dissolve a wide range of organic compounds.[10]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[5][11] However, sensitive cell lines, especially primary cells, may require even lower concentrations (e.g., below 0.1%). It is always best practice to perform a dose-response experiment to determine the DMSO tolerance of your specific cell line.
Q4: How should I prepare a stock solution of this compound in DMSO?
It is recommended to prepare a highly concentrated stock solution of this compound in 100% DMSO. This allows you to add a very small volume to your cell culture medium to achieve the desired final concentration, thereby minimizing the final DMSO concentration. A 1000x or 10,000x stock solution is common practice. For example, to achieve a final concentration of 10 µM this compound with a 0.1% DMSO concentration, you would prepare a 10 mM stock solution of this compound in 100% DMSO and add 1 µL of this stock to every 1 mL of cell culture medium.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light, as coumarin compounds can be light-sensitive.
Troubleshooting Guides
Issue 1: My this compound is not dissolving in DMSO.
-
Possible Cause: The concentration of this compound is too high for the volume of DMSO.
-
Solution: Try to dissolve a smaller amount of this compound in the same volume of DMSO. Gentle warming of the solution to 37°C and vortexing or sonicating can aid in dissolution.
-
-
Possible Cause: The quality of the DMSO is poor or it has absorbed water.
-
Solution: Use high-purity, anhydrous DMSO. Ensure the DMSO bottle is tightly sealed to prevent water absorption.
-
Issue 2: I see a precipitate in my cell culture medium after adding the this compound-DMSO stock solution.
-
Possible Cause: The final concentration of this compound is above its solubility limit in the aqueous cell culture medium.
-
Solution: When diluting the DMSO stock in the medium, add the stock solution dropwise while gently stirring or swirling the medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation. You can also try pre-warming the cell culture medium to 37°C before adding the stock solution.
-
-
Possible Cause: Interaction of this compound with components in the serum or medium.
-
Solution: Prepare the final dilution in serum-free medium first, and then add this to your cells with serum-containing medium. Alternatively, if the problem persists, consider reducing the final concentration of this compound.
-
Issue 3: I am observing cytotoxicity in my cell cultures.
-
Possible Cause: The final concentration of DMSO is too high.
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line and experimental duration.
-
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type Sensitivity | Recommended Max. Final DMSO Concentration | Notes |
| Most immortalized cell lines | 0.5% (v/v) | Some robust cell lines may tolerate up to 1%. |
| Sensitive cell lines | 0.1% (v/v) | Includes many primary cell cultures and stem cells. |
| Highly sensitive applications | < 0.1% (v/v) | For long-term cultures or sensitive assays. |
Table 2: Example Dilution Scheme for a 1000x Stock Solution
| Desired Final Concentration of this compound | Required Stock Solution Concentration (in 100% DMSO) | Volume of Stock to Add per 1 mL of Medium | Final DMSO Concentration |
| 1 µM | 1 mM | 1 µL | 0.1% |
| 5 µM | 5 mM | 1 µL | 0.1% |
| 10 µM | 10 mM | 1 µL | 0.1% |
| 50 µM | 50 mM | 1 µL | 0.1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 388.42 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 3.88 mg of this compound powder.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Pre-warmed complete cell culture medium
-
This compound stock solution in DMSO
-
Sterile micropipette and tips
-
-
Procedure:
-
Determine the desired final concentration of this compound and the corresponding volume of the stock solution needed.
-
For each well or flask, add the required volume of the this compound stock solution to the pre-warmed complete cell culture medium. Important: Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Include a vehicle control by adding the same volume of 100% DMSO to a separate culture vessel.
-
Remove the existing medium from your cells and replace it with the medium containing this compound or the vehicle control.
-
Return the cells to the incubator for the desired treatment period.
-
Mandatory Visualizations
Caption: Potential inhibition points of this compound in the HIV-1 replication cycle.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
Assessing and improving the stability of Suksdorfin in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and improving the stability of Suksdorfin in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, a pyranocoumarin, may be susceptible to degradation under typical cell culture conditions (37°C, aqueous environment, presence of media components). Degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in poor reproducibility. It is crucial to assess the stability of this compound under your specific experimental conditions.
Q2: What are the primary factors that can affect this compound's stability in my cell culture experiments?
A2: Several factors can influence the stability of small molecules like this compound in culture media:
-
pH: The pH of the culture medium can significantly impact the stability of coumarin-based compounds.
-
Media Components: Components within the culture medium, such as serum proteins, amino acids, and metal ions, can interact with this compound and promote degradation.[1][2][3]
-
Light Exposure: Coumarins can be sensitive to light. Prolonged exposure to light during incubation or handling can lead to photodegradation.
-
Temperature: Standard incubation at 37°C can accelerate chemical degradation reactions.
-
Enzymatic Degradation: If using serum-containing media, esterases and other enzymes present in the serum can metabolize this compound.
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the compound.
Q3: How can I prepare my this compound stock solution to maximize its stability?
A3: Proper preparation and storage of stock solutions are critical.
-
Solvent Selection: Dissolve this compound in a minimal amount of a compatible, sterile solvent such as DMSO or ethanol before diluting it into your culture medium.[4][5] It is essential to ensure the final solvent concentration in your culture is non-toxic to your cells (typically <0.1%).
-
Concentration: Prepare a highly concentrated stock solution (e.g., 10-100 mM). This allows for smaller volumes to be added to your culture, minimizing the introduction of the solvent.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C in light-protected vials to prevent degradation from repeated freeze-thaw cycles and light exposure.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound activity over time | Compound degradation in culture medium. | 1. Perform a stability study to quantify the rate of degradation (see Experimental Protocol below). 2. Consider adding stabilizing agents like antioxidants (e.g., ascorbic acid, N-acetylcysteine) to the culture medium. 3. Replenish the medium with freshly prepared this compound at regular intervals during long-term experiments. |
| High variability between experimental replicates | Inconsistent degradation rates or precipitation of the compound. | 1. Ensure consistent handling and incubation conditions for all replicates. 2. Visually inspect cultures for any signs of precipitation after adding this compound. 3. Check the solubility of this compound in your specific culture medium at the desired concentration. |
| Unexpected cellular toxicity | Formation of toxic degradation products. | 1. Analyze the culture medium over time using LC-MS/MS to identify potential degradation products. 2. If toxic byproducts are suspected, consider modifying the culture conditions to minimize degradation (e.g., using serum-free media, adding antioxidants). |
| Peak broadening or splitting in HPLC-MS/MS analysis | Column contamination, improper mobile phase, or sample matrix effects. | 1. Use a guard column to protect the analytical column.[8] 2. Ensure the sample solvent is compatible with the mobile phase.[9] 3. Optimize the sample preparation method to remove interfering substances from the culture medium.[10] |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC-MS/MS
This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (with and without serum, as required)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Internal standard (a structurally similar, stable compound not present in the sample)
-
96-well plates or microcentrifuge tubes
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Spike this compound into pre-warmed cell culture medium (e.g., at 1 µM, 10 µM, and 100 µM) in triplicate. Include a vehicle control (DMSO only).
-
Incubate the plates at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot (e.g., 100 µL) from each well.
-
To precipitate proteins and halt degradation, add 2-3 volumes of ice-cold acetonitrile containing the internal standard to each aliquot.[11][12]
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from media components and potential degradation products.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve of this compound in the same culture medium at time zero.
-
Calculate the concentration of this compound at each time point by normalizing to the internal standard and comparing to the standard curve.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Protocol 2: Improving this compound Stability with Antioxidants
This protocol describes how to evaluate the effectiveness of antioxidants in preventing the degradation of this compound.
Materials:
-
This compound
-
Antioxidants (e.g., Ascorbic Acid, N-acetylcysteine, Glutathione)
-
Cell culture medium
-
Materials for HPLC-MS/MS analysis (as in Protocol 1)
Procedure:
-
Prepare Antioxidant Stock Solutions: Prepare sterile, concentrated stock solutions of the desired antioxidants in an appropriate solvent (e.g., water).
-
Experimental Setup:
-
Prepare culture medium containing this compound at a fixed concentration.
-
Create experimental groups by supplementing the medium with different concentrations of each antioxidant. Include a control group with no antioxidant.
-
Incubate the samples at 37°C.
-
-
Sample Collection and Analysis:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Process the samples and analyze the concentration of this compound using the HPLC-MS/MS method described in Protocol 1.
-
-
Data Evaluation:
-
Compare the stability of this compound in the presence and absence of each antioxidant to determine the most effective stabilizing agent and its optimal concentration.
-
Data Presentation
Table 1: Illustrative Stability of this compound in Different Culture Media at 37°C
| Time (hours) | % this compound Remaining (Serum-Free Medium) | % this compound Remaining (10% FBS Medium) |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 4 | 91 | 85 |
| 8 | 82 | 75 |
| 12 | 74 | 66 |
| 24 | 58 | 45 |
| 48 | 35 | 20 |
| 72 | 21 | 9 |
Disclaimer: The data presented in this table is for illustrative purposes only and is based on the general stability of coumarin compounds. Actual stability of this compound may vary.
Table 2: Illustrative Effect of Antioxidants on this compound Stability in Culture Medium with 10% FBS at 48 hours
| Condition | % this compound Remaining |
| Control (No Antioxidant) | 20 |
| + 50 µM Ascorbic Acid | 45 |
| + 100 µM Ascorbic Acid | 62 |
| + 1 mM N-acetylcysteine | 58 |
| + 5 mM N-acetylcysteine | 75 |
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the potential effect of antioxidants.
Visualizations
References
- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 2. Role of serum and supplements in culture medium k.s | PPTX [slideshare.net]
- 3. Serum for Cell and Tissue Culture FAQs [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Treating cells with chemicals and how to dilute into medium - Tissue and Cell Culture [protocol-online.org]
- 6. phytotechlab.com [phytotechlab.com]
- 7. csstc.org [csstc.org]
- 8. lcms.cz [lcms.cz]
- 9. ijsdr.org [ijsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
Troubleshooting inconsistent results in Suksdorfin antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Suksdorfin in antiviral assays. Inconsistent results can arise from a variety of factors, from compound handling to assay conditions. This guide is designed to help you identify and resolve common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antiviral activity?
This compound is a pyranocoumarin compound isolated from the fruits of Lomatium suksdorfii.[1][2] It has demonstrated antiviral activity, primarily against Human Immunodeficiency Virus type 1 (HIV-1).[1][2]
Q2: What is the reported anti-HIV-1 activity of this compound?
In the H9 T cell line, this compound has been shown to inhibit HIV-1 replication with an average 50% effective concentration (EC50) of 2.6 ± 2.1 µM.[2] It has also shown suppressive effects during acute HIV-1 infections in peripheral blood mononuclear cells (PBMCs), monocyte/macrophages, and the promonocytic cell line U937.[2]
Q3: Does this compound show synergistic effects with other antiviral drugs?
Yes, studies have shown that this compound exhibits statistical synergy when used in combination with the anti-HIV nucleosides didanosine (ddI) and zalcitabine (ddC).[2] However, this synergistic effect was not observed with zidovudine (AZT).[2]
Q4: Are there known solubility issues with this compound?
Pyranocoumarins as a class can have solubility problems, which may be attributed to their condensed ring system.[3] It is crucial to ensure complete solubilization of this compound in a suitable solvent, such as DMSO, before diluting it in cell culture media for your experiments.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in EC50 Values
High variability in the half-maximal effective concentration (EC50) is a common issue in antiviral assays.[1] Several factors can contribute to this problem.
-
Compound Solubility and Stability:
-
Problem: this compound, being a pyranocoumarin, may have limited solubility in aqueous solutions, leading to precipitation in the culture medium.[3] The stability of the compound in solution over the course of the experiment can also affect its potency.
-
Solution: Prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent like DMSO. Visually inspect for any precipitation after dilution in the assay medium. It is advisable to test the stability of this compound under your specific experimental conditions (e.g., temperature, pH).
-
-
Cell Culture Conditions:
-
Problem: The type of cell line used, its passage number, and cell density can significantly impact assay results.[1][4] Different cell lines can have varying levels of susceptibility to viral infection and drug treatment.
-
Solution: Use a consistent and well-characterized cell line (e.g., H9, CEM, or PBMCs). Maintain a log of cell passage numbers and use cells within a defined low-passage range for your experiments. Ensure consistent cell seeding densities across all plates and experiments.
-
-
Virus Stock and Inoculum:
-
Assay Readout Method:
-
Problem: The method used to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay) can have different sensitivities and dynamic ranges.[7][8]
-
Solution: Choose a readout method that is appropriate for your experimental setup and validate its performance. Ensure that the assay is run within its linear range.
-
Issue 2: Poor Reproducibility Between Experiments
Lack of reproducibility is a critical issue that can undermine the validity of your findings.
-
Inconsistent Compound Handling:
-
Problem: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation of the compound.
-
Solution: Aliquot the this compound stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended for the specific formulation.
-
-
Variability in Reagents:
-
Problem: Different lots of reagents, such as cell culture media, serum, and assay kits, can introduce variability.
-
Solution: Whenever possible, use the same lot of critical reagents for a set of related experiments. Qualify new lots of reagents before use in critical studies.
-
-
Operator-Dependent Variability:
-
Problem: Minor differences in experimental procedures, such as incubation times and pipetting techniques, can contribute to variability.
-
Solution: Develop and strictly follow a detailed standard operating procedure (SOP) for the assay. Ensure all personnel performing the assay are adequately trained.
-
Data Summary
Table 1: Reported Anti-HIV-1 Activity of this compound
| Cell Line | Virus Strain | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| H9 | HIV-1 | 2.6 ± 2.1 | >20 | >7.7 | [2] |
Experimental Protocols
Protocol 1: Anti-HIV-1 Assay in H9 T Cells
This protocol is a generalized procedure based on common practices for evaluating anti-HIV agents.
-
Cell Preparation:
-
Culture H9 T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a logarithmic growth phase.
-
On the day of the assay, wash the cells and resuspend them in fresh medium at a concentration of 1 x 10^5 cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-related cytotoxicity.
-
-
Infection and Treatment:
-
Plate 100 µL of the H9 cell suspension into a 96-well plate.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Include appropriate controls: cells only (mock-infected), virus-infected cells without compound (vehicle control), and a positive control antiviral drug (e.g., AZT).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-7 days.
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Scholarly Article or Book Chapter | CD8 T Cell Virus Inhibition Assay Protocol | ID: ms35tm15p | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pyranocoumarin Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of pyranocoumarins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of pyranocoumarins?
A1: The primary challenges stem from their physicochemical properties and metabolic fate. Many pyranocoumarins exhibit low aqueous solubility, which limits their dissolution in the gastrointestinal fluids—a prerequisite for absorption.[1][2] Furthermore, some pyranocoumarins, like decursin, undergo extensive first-pass metabolism in the liver, where they are rapidly converted into metabolites. This rapid metabolism can significantly reduce the amount of the parent compound that reaches systemic circulation.[3]
Q2: What are the most common strategies to overcome the low solubility of pyranocoumarins?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of pyranocoumarins:
-
Solid Dispersions: This involves dispersing the pyranocoumarin in a hydrophilic carrier at a solid state. This can be achieved by methods like solvent evaporation or hot-melt extrusion. For instance, a solid dispersion of khellin with PEG-4000 has been shown to significantly improve its aqueous solubility.
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques include the preparation of nanoparticles, nanocapsules, and nanoemulsions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like pyranocoumarins, within their hydrophobic core, thereby increasing their solubility in water.[4]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) and phytosomes can improve the solubility and absorption of lipophilic compounds. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media. Phytosomes are complexes of the natural product with phospholipids, which can improve membrane permeability.[5][6]
Q3: How can the first-pass metabolism of pyranocoumarins be mitigated?
A3: Mitigating extensive first-pass metabolism is a significant challenge. Some strategies include:
-
Prodrug Approach: Modifying the chemical structure of the pyranocoumarin to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active compound in the systemic circulation.
-
Use of Metabolic Inhibitors: Co-administration with inhibitors of specific cytochrome P450 enzymes responsible for metabolism can increase bioavailability. For example, (+)-praeruptorin A is primarily metabolized by CYP3A4.
-
Lymphatic Targeting: Certain lipid-based formulations, such as SEDDS and solid lipid nanoparticles, can promote lymphatic absorption, thereby bypassing the portal circulation and reducing first-pass hepatic metabolism.
Q4: Are there any specific pyranocoumarins for which bioavailability enhancement strategies have been successfully demonstrated?
A4: Yes, several studies have demonstrated successful bioavailability enhancement for specific pyranocoumarins. For example:
-
Decursin: A hot-melt extrusion formulation of an Angelica gigas extract (containing decursin) with Soluplus® resulted in an 8.75-fold increase in the relative oral bioavailability of its metabolite, decursinol, in rats.
-
Khellin: A self-emulsifying drug delivery system (SEDDS) of khellin led to a 1.7-fold higher plasma exposure in Wistar rats compared to the native compound.
-
Visnagin: The oral administration of an aqueous extract of Ammi visnaga resulted in enhanced exposure to visnagin compared to the administration of the pure compound, suggesting a synergistic effect of the extract matrix.
Troubleshooting Guides
Issue 1: Poor and inconsistent dissolution profiles of pyranocoumarin formulations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate solubility of the pyranocoumarin in the dissolution medium. | Optimize the formulation strategy. Consider preparing a solid dispersion with a hydrophilic polymer (e.g., PVP, PEG) or complexation with a suitable cyclodextrin (e.g., HP-β-CD). For lipophilic pyranocoumarins, a lipid-based formulation like a SEDDS may be more appropriate. | Increased dissolution rate and extent of pyranocoumarin release. |
| Recrystallization of the amorphous pyranocoumarin in the formulation. | During the preparation of solid dispersions, ensure rapid cooling from the molten state (melt quenching) or rapid solvent evaporation to trap the pyranocoumarin in an amorphous state. The choice of carrier is also crucial for stabilizing the amorphous form. | A stable amorphous solid dispersion with a consistent dissolution profile. |
| Precipitation of the pyranocoumarin in the aqueous dissolution medium. | For SEDDS formulations, optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable and fine emulsion upon dilution. The inclusion of precipitation inhibitors in the formulation can also be beneficial. | Formation of a stable nano- or microemulsion with no observable drug precipitation during the dissolution study. |
Issue 2: Low in vivo bioavailability despite good in vitro dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive first-pass metabolism. | Investigate the metabolic profile of the pyranocoumarin. If significant first-pass metabolism is identified, consider formulation strategies that promote lymphatic uptake, such as lipid-based nanocarriers. Alternatively, a prodrug approach could be explored. | Increased systemic exposure (AUC) and potentially a longer half-life of the parent compound. |
| Poor intestinal permeability. | Conduct a Caco-2 permeability assay to assess the intestinal transport of the pyranocoumarin. If permeability is low, consider the use of permeation enhancers in the formulation. However, the safety and regulatory implications of such excipients must be carefully considered. | Improved apparent permeability coefficient (Papp) in the Caco-2 model, suggesting enhanced intestinal absorption. |
| Efflux by transporters like P-glycoprotein (P-gp). | Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the efflux ratio is high (>2), it suggests the involvement of efflux transporters. Co-administration with a P-gp inhibitor or using excipients with P-gp inhibitory activity (e.g., certain surfactants used in SEDDS) can be a potential solution. | A reduction in the efflux ratio, leading to increased net absorption across the intestinal epithelium. |
Data Presentation
Table 1: Summary of Quantitative Data on Bioavailability Enhancement of Pyranocoumarins
| Pyranocoumarin | Formulation Strategy | Key Findings | Reference |
| Decursin | Hot-Melt Extrusion (HME) with Soluplus® | 8.75-fold increase in relative oral bioavailability of the metabolite, decursinol, in rats. | N/A |
| Khellin | Self-Emulsifying Drug Delivery System (SEDDS) | 1.7-fold higher plasma exposure (AUC) in Wistar rats compared to native khellin. | N/A |
| Khellin | Solid Dispersion with PEG-4000 | ~5-fold enhancement in aqueous solubility and ~2-3-fold improvement in dissolution AUC. | N/A |
| Visnagin | Aqueous extract of Ammi visnaga | Enhanced exposure (Cmax and AUC) compared to an equivalent dose of pure visnagin. | N/A |
Experimental Protocols
Protocol 1: Preparation of a Pyranocoumarin-Loaded Solid Dispersion by Solvent Evaporation
-
Materials: Pyranocoumarin, Polyvinylpyrrolidone (PVP K30), Ethanol, Methanol, Rotary evaporator, Vacuum oven.
-
Procedure:
-
Accurately weigh the pyranocoumarin and PVP K30 in a 1:4 weight ratio.
-
Dissolve both the pyranocoumarin and PVP K30 in a minimal amount of a 1:1 (v/v) mixture of ethanol and methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40-50°C until a solid film is formed on the inner wall of the flask.
-
Scrape the solid mass from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further characterization.
-
Protocol 2: Preparation of Pyranocoumarin-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials: Pyranocoumarin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Distilled water, Mortar and pestle, Vacuum oven.
-
Procedure:
-
Calculate the required amounts of pyranocoumarin and HP-β-CD for a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of distilled water to form a paste.
-
Gradually add the pyranocoumarin to the paste while triturating continuously for 60 minutes.
-
If the mixture becomes too dry, add a few more drops of distilled water to maintain a paste-like consistency.
-
Scrape the kneaded mass and dry it in a vacuum oven at 50°C for 48 hours.
-
The dried complex is then pulverized and sieved.
-
Store the inclusion complex in a well-closed container in a cool, dry place.
-
Protocol 3: In Vivo Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Formulations: Pyranocoumarin suspension (in 0.5% w/v carboxymethyl cellulose) and the test formulation (e.g., solid dispersion, SEDDS).
-
Procedure:
-
Divide the rats into two groups (n=6 per group): a control group receiving the pyranocoumarin suspension and a test group receiving the enhanced formulation.
-
Administer the formulations orally by gavage at a dose equivalent to 10 mg/kg of the pyranocoumarin.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of the pyranocoumarin in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Caption: Workflow for the development and evaluation of enhanced pyranocoumarin formulations.
Caption: Inhibition of the NF-κB signaling pathway by certain pyranocoumarins.[7][8][9]
Caption: Modulation of the MAPK signaling pathway by certain pyranocoumarins.[7][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. oatext.com [oatext.com]
- 5. Phytosome: A Novel Approach to Enhance the Bioavailability of Phytoconstituent [wisdomlib.org]
- 6. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Purity Assessment of Isolated vs. Synthetic Suksdorfin: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Suksdorfin, comparing samples isolated from natural sources with those produced through chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a pyranocoumarin originally isolated from the plant Lomatium suksdorfii. It has demonstrated significant anti-HIV activity, making it a compound of interest for drug development.[1] The purity of this compound is critical as impurities can affect its biological activity, toxicity, and stability, potentially leading to inaccurate experimental results and safety concerns.
Q2: What are the main differences in impurity profiles between isolated and synthetic this compound?
The impurity profiles of isolated and synthetic this compound are expected to differ significantly due to their distinct origins.
-
Isolated this compound: Impurities in naturally sourced this compound are typically other structurally related natural products (e.g., other coumarins) from the plant, as well as pigments, lipids, and other secondary metabolites.[2] Contaminants from the isolation process, such as residual solvents used for extraction and chromatography, may also be present.
-
Synthetic this compound: Impurities in synthetically derived this compound often include unreacted starting materials, by-products from side reactions, intermediates, and residual reagents or catalysts used in the synthesis.[3][4][5]
Q3: What analytical techniques are most suitable for assessing the purity of this compound?
Several analytical techniques are essential for a comprehensive purity assessment of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase HPLC method with UV detection is commonly used for the analysis of coumarins.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the main component and for identifying and quantifying impurities, often without the need for a reference standard for the impurity itself.[6][7]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is highly sensitive for detecting and identifying impurities, even at trace levels, by providing molecular weight information.[8][9][10]
Q4: How can I differentiate between an impurity and a degradation product?
Impurities are typically introduced during the isolation or synthesis process. Degradation products, on the other hand, form over time due to the chemical instability of the substance when exposed to factors like light, heat, pH, or water.[4] A forced degradation study, where the sample is exposed to stress conditions (e.g., acid, base, heat, oxidation, light), can help to identify potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected peaks in HPLC chromatogram of isolated this compound. | Co-eluting natural products from the source plant. | Optimize the HPLC method (e.g., change the mobile phase gradient, try a different column chemistry). Use a diode array detector (DAD) to check for peak purity. Fraction collect the impurity for structural elucidation by NMR or MS. |
| Presence of high molecular weight impurities in synthetic this compound. | Formation of dimers or polymers during synthesis or storage. | Review the synthetic route for potential side reactions. Optimize purification steps (e.g., recrystallization, preparative HPLC). Store the compound under inert atmosphere and protected from light. |
| Residual solvent peaks observed in NMR spectrum. | Incomplete removal of solvents during purification. | Dry the sample under high vacuum for an extended period. Consider a final purification step like precipitation or recrystallization from a different solvent system. |
| Batch-to-batch variability in purity. | Inconsistent isolation or synthesis procedures. | Standardize the protocol for isolation or synthesis. Implement in-process controls to monitor critical steps. |
| Low purity of the reference standard. | Degradation of the standard over time. | Store the reference standard under recommended conditions (e.g., cold, dark, inert atmosphere). Re-qualify the standard periodically. |
Data Presentation: Comparative Purity Profile
The following table summarizes hypothetical, yet typical, purity data for isolated versus synthetic this compound, as might be determined by HPLC.
| Parameter | Isolated this compound | Synthetic this compound |
| Purity (by HPLC area %) | > 98% | > 99% |
| Major Impurity 1 | Structurally related coumarin (e.g., Columbianin) | Unreacted starting material (e.g., 7-hydroxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one) |
| Major Impurity 2 | Plant pigment (e.g., Chlorophyll derivative) | By-product of acylation (e.g., di-acylated product) |
| Residual Solvents | Hexane, Ethyl Acetate, Methanol | Dichloromethane, Triethylamine, Acetonitrile |
Experimental Protocols
Representative HPLC Method for this compound Purity Assessment
This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Use the DAD to check for peak purity of the this compound peak.
-
Visualizations
Logical Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Potential Impurity Sources
Caption: Comparison of potential impurity sources.
References
- 1. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyolefin Analyses with a 10 mm Multinuclear NMR Cryoprobe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Monitoring Antiretrovirals by High Resolution Mass Spectrometry [thermofisher.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-HIV Efficacy of Suksdorfin in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-HIV efficacy of Suksdorfin with the established antiretroviral drug, Zidovudine (AZT), focusing on their activity in primary human cells. Experimental data from published studies are summarized, and detailed protocols for key assays are provided to facilitate the replication and validation of these findings.
Comparative Efficacy Against HIV-1
This compound, a pyranocoumarin isolated from the plant Lomatium suksdorfii, has demonstrated significant inhibitory effects on HIV-1 replication in various cell types.[1] This section compares its efficacy with AZT, a well-characterized nucleoside reverse transcriptase inhibitor (NRTI).
Table 1: Anti-HIV-1 Efficacy of this compound and Zidovudine (AZT) in Different Cell Types
| Compound | Cell Type | Assay | Efficacy Metric | Value (µM) | Source |
| This compound | H9 T-cells | p24 antigen | EC50 | 2.6 ± 2.1 | [1] |
| This compound | Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Suppressive | - | [1] |
| This compound | Monocyte/Macrophages | Not specified | Suppressive | - | [1] |
| Zidovudine (AZT) | Blood Monocytes | p24 antigen | IC90 | 0.04 | |
| Zidovudine (AZT) | Monocyte-derived Macrophages | p24 antigen | IC90 | 0.009 | |
| Zidovudine (AZT) | Alveolar Macrophages | p24 antigen | IC90 | 0.0001 |
Note: The provided data for this compound and AZT are from different studies and may not be directly comparable due to variations in experimental conditions. The EC50 (50% effective concentration) for this compound was determined in a T-cell line, while the IC90 (90% inhibitory concentration) for AZT was determined in primary mononuclear phagocytes.
Mechanism of Action: Targeting Key Viral Enzymes
Both this compound and AZT interfere with the HIV-1 replication cycle, primarily by inhibiting the viral enzyme reverse transcriptase (RT). However, their specific mechanisms of action differ.
Zidovudine (AZT) is a nucleoside analog that, once phosphorylated within the host cell, is incorporated into the growing viral DNA chain by reverse transcriptase.[2][3] This incorporation leads to chain termination, thus halting the conversion of the viral RNA genome into DNA.[2][3]
This compound , as a pyranocoumarin, is also believed to target reverse transcriptase. Some studies on similar coumarin derivatives suggest that they may inhibit the DNA-dependent DNA polymerase activity of HIV-1 RT. Additionally, some pyranocoumarins have been shown to inhibit HIV integrase, another crucial viral enzyme responsible for integrating the viral DNA into the host cell's genome.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to validate anti-HIV efficacy, the following diagrams are provided.
Caption: Overview of the HIV-1 replication cycle and the targets of AZT and this compound.
Caption: The process of HIV-1 reverse transcription and its inhibition by AZT and this compound.
Caption: General workflow for evaluating the anti-HIV efficacy of compounds in primary PBMCs.
Experimental Protocols
Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To obtain and prepare primary human PBMCs for use in HIV-1 infection assays.
Materials:
-
Whole blood from healthy, HIV-negative donors
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10 medium)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 250 x g for 10 minutes.
-
Resuspend the PBMC pellet in R10 medium and count the cells.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in R10 medium supplemented with 5 µg/mL PHA.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator to stimulate proliferation.
-
After 72 hours, wash the cells to remove PHA and resuspend them in R10 medium supplemented with 20 U/mL IL-2.
Anti-HIV-1 Efficacy Assay (p24 Antigen ELISA)
Objective: To quantify the inhibition of HIV-1 replication in PBMCs by measuring the amount of viral p24 antigen in the culture supernatant.
Materials:
-
PHA-stimulated PBMCs
-
HIV-1 viral stock (e.g., HIV-1 BaL)
-
This compound and AZT (or other test compounds)
-
96-well cell culture plates
-
Commercially available HIV-1 p24 Antigen ELISA kit
Protocol:
-
Seed the PHA-stimulated PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in R10 medium with IL-2.
-
Prepare serial dilutions of this compound and AZT in R10 medium.
-
Add the diluted compounds to the respective wells. Include wells with no compound as a virus control and wells with uninfected cells as a cell control.
-
Infect the cells by adding the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, carefully collect the culture supernatant from each well without disturbing the cells.
-
Quantify the p24 antigen concentration in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) or 90% inhibitory concentration (IC90) by plotting the percentage of p24 inhibition against the compound concentration.
Cytotoxicity Assay (MTT/XTT Assay)
Objective: To assess the cytotoxicity of the test compounds on PBMCs to determine their therapeutic index.
Materials:
-
PHA-stimulated PBMCs
-
This compound and AZT (or other test compounds)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT) or electron coupling reagent (for XTT)
Protocol:
-
Seed PHA-stimulated PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in R10 medium with IL-2.
-
Add serial dilutions of this compound and AZT to the wells. Include wells with no compound as a cell viability control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days (concurrently with the efficacy assay).
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For XTT Assay:
-
Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions.
-
Add 50 µL of the mixture to each well.
-
Incubate for 4-6 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
-
The selectivity index (SI) can be calculated as CC50/EC50. A higher SI value indicates a more promising therapeutic potential.
References
Suksdorfin Analogs: A Comparative Guide to Structure-Activity Relationships in Anti-HIV Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Suksdorfin analogs, focusing on their structure-activity relationships (SAR) as potent anti-HIV agents. The data presented is compiled from peer-reviewed research and aims to facilitate the rational design of novel antiretroviral therapies.
Introduction
This compound, a naturally occurring pyranocoumarin isolated from Lomatium suksdorfii, has demonstrated inhibitory activity against HIV-1 replication.[1] This discovery spurred extensive research into the synthesis and biological evaluation of its analogs to identify compounds with improved potency and therapeutic profiles. A significant breakthrough in this area was the development of 3′,4′-di-O-(S)-(−)-camphanoyl-(3′R,4′R)-(+)-cis-khellactone (DCK), a derivative that exhibited remarkably potent anti-HIV activity. Subsequent SAR studies have largely focused on modifications of the DCK scaffold.
Comparative Analysis of Anti-HIV Activity
The anti-HIV-1 activity of this compound and its analogs has been primarily evaluated in acutely infected H9 lymphocytes and CEM-SS cell lines. The following tables summarize the 50% effective concentration (EC50) and therapeutic index (TI) for key analogs, providing a quantitative comparison of their potency and selectivity.
Table 1: Anti-HIV-1 Activity of this compound and Key Analogs in H9 Lymphocytes
| Compound | Substitutions | EC50 (µM) | Therapeutic Index (TI) | Reference |
| This compound | - | 2.6 | >38 | [1] |
| DCK | 3',4'-di-O-(S)-camphanoyl | 0.000256 | >136,719 | |
| 3-Methyl-DCK | 3-Methyl | <0.0000525 | >2,150,000 | |
| 4-Methyl-DCK | 4-Methyl | 0.00000183 | >68,900,000 | |
| 5-Methyl-DCK | 5-Methyl | 0.00000239 | >397,000,000 | |
| 3-Hydroxymethyl-4-methyl-DCK | 3-Hydroxymethyl, 4-Methyl | 0.004 | >1,250 | [2] |
| 3-Bromomethyl-4-methyl-DCK | 3-Bromomethyl, 4-Methyl | 0.00011 | 189,600 | [2] |
| AZT (Zidovudine) | - | 0.045 | 41,667 |
Table 2: Anti-HIV-1 Activity of Selected DCK Analogs in CEM-SS Cells
| Compound | Substitutions | EC50 (µM) | Therapeutic Index (TI) | Reference |
| 4-Methyl-DCK | 4-Methyl | 0.00636 | >3,150 | |
| 5-Methyl-DCK | 5-Methyl | 0.00636 | >3,150 | |
| DCK | 3',4'-di-O-(S)-camphanoyl | 0.14-0.26 | 100 | |
| AZT (Zidovudine) | - | 0.0038 | >263 |
Structure-Activity Relationship (SAR) Summary
The extensive SAR studies on this compound analogs have revealed several key structural features that are critical for potent anti-HIV activity:
-
The (3′R,4′R)-(+)-cis-khellactone skeleton is the fundamental pharmacophore.
-
Two (S)-(-)-camphanoyl groups at the 3′- and 4′-positions are optimal for activity.
-
A methyl group on the coumarin ring , particularly at the 3, 4, or 5-position, significantly enhances anti-HIV potency. Substitution at the 6-position is generally detrimental.
-
Modifications at the 3-position of the coumarin ring can further improve potency, as seen with the 3-bromomethyl-4-methyl-DCK analog.[2]
-
Introduction of a hydroxymethyl group at the 3-position, while slightly reducing potency, can increase water solubility and oral bioavailability.[2]
Experimental Protocols
The anti-HIV activity of this compound analogs is primarily determined through cell-based assays that measure the inhibition of viral replication in susceptible human T-cell lines.
Anti-HIV Assay in Acutely Infected H9 Lymphocytes
This assay quantifies the inhibitory effect of a compound on HIV-1 replication in the H9 T-cell line.
-
Cell Preparation: H9 cells are cultured in appropriate media and maintained in a logarithmic growth phase.
-
Infection: A suspension of H9 cells is infected with a standardized amount of HIV-1.
-
Compound Treatment: Immediately after infection, the cells are washed and resuspended in fresh media containing serial dilutions of the test compounds. Control wells with no compound and with a known anti-HIV drug (e.g., AZT) are also prepared.
-
Incubation: The treated and control cell cultures are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-7 days.
-
Endpoint Measurement: The extent of HIV-1 replication is determined by measuring the level of the viral core protein p24 in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to the untreated virus-infected control. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells, and the therapeutic index is calculated as CC50/EC50.
Syncytium Formation Assay in CEM-SS Cells
This assay is used to evaluate the ability of compounds to inhibit HIV-1-induced cell fusion (syncytium formation) in the CEM-SS cell line.
-
Cell Preparation: CEM-SS cells are cultured and prepared for the assay.
-
Infection and Treatment: CEM-SS cells are infected with a syncytium-inducing strain of HIV-1 in the presence of various concentrations of the test compounds.
-
Incubation: The cultures are incubated for 4-6 days to allow for syncytium formation.
-
Quantification: The number of syncytia (multinucleated giant cells) in each well is counted under a microscope.
-
Data Analysis: The EC50 is determined as the compound concentration that reduces the number of syncytia by 50% relative to the untreated control.
References
- 1. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-AIDS agents. 52. Synthesis and anti-HIV activity of hydroxymethyl (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-HIV Potency of Suksdorfin and Zidovudine (AZT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antiviral potency of Suksdorfin, a naturally derived pyranocoumarin, and zidovudine (AZT), a well-established nucleoside reverse transcriptase inhibitor (NRTI). The following sections present quantitative data, experimental methodologies, and mechanistic diagrams to facilitate an objective evaluation of these two anti-HIV compounds.
Quantitative Comparison of Antiviral Potency
The antiviral efficacy of this compound and zidovudine against the Human Immunodeficiency Virus type 1 (HIV-1) has been evaluated in vitro using the H9 T-cell line. The half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect, is a key metric for comparing antiviral potency.
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| This compound | HIV-1 | H9 | 2.6 ± 2.1 | [1] |
| Zidovudine (AZT) | HIV-1 | H9 | 0.052 | [2] |
Note: A lower EC50 value indicates a higher antiviral potency. The data presented here is compiled from different studies and direct comparative studies under identical experimental conditions are limited.
Experimental Protocols
The following is a representative experimental protocol for determining the anti-HIV activity of a compound in a lymphocyte cell line, based on commonly used methodologies.
Objective: To determine the concentration of the test compound that inhibits 50% of viral replication (EC50) in H9 cells acutely infected with HIV-1.
Materials:
-
Test Compounds: this compound, Zidovudine (AZT)
-
Cell Line: H9 human T-lymphocyte cells
-
Virus: HIV-1 (e.g., strain IIIB)
-
Culture Medium: RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Assay: p24 antigen capture ELISA or reverse transcriptase (RT) activity assay.
-
Reagents: Polybrene, phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: H9 cells are cultured and maintained in appropriate culture medium. On the day of the experiment, cells are seeded into 96-well microtiter plates at a predetermined density.
-
Compound Dilution: A serial dilution of the test compounds (this compound and AZT) is prepared in the culture medium.
-
Infection: H9 cells are pre-treated with polybrene to enhance viral entry and then infected with a standardized amount of HIV-1.
-
Treatment: Immediately after infection, the diluted test compounds are added to the respective wells. Control wells include virus-infected cells without any compound (virus control) and uninfected cells (cell control).
-
Incubation: The plates are incubated at 37°C in a humidified 5% CO2 incubator for a period of 6-7 days to allow for viral replication.
-
Assay for Viral Replication: After the incubation period, the cell culture supernatant is collected. The level of viral replication is quantified by measuring the amount of p24 viral antigen using an ELISA kit or by measuring the activity of the viral reverse transcriptase enzyme.
-
Data Analysis: The percentage of inhibition of viral replication at each compound concentration is calculated relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Signaling Pathways
Both this compound and zidovudine exert their antiviral effects by inhibiting the HIV-1 reverse transcriptase, a critical enzyme for the viral life cycle. However, their specific mechanisms of inhibition differ.
Zidovudine (AZT): A Nucleoside Reverse Transcriptase Inhibitor (NRTI)
Zidovudine is a synthetic analog of thymidine.[3][4] Inside the host cell, it is phosphorylated by cellular kinases to its active triphosphate form.[3][5][6] This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the reverse transcriptase.[3][5][7] Once incorporated, the azido group at the 3' position of zidovudine prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thus inhibiting viral replication.[3][6]
This compound: A Pyranocoumarin Reverse Transcriptase Inhibitor
This compound belongs to the class of pyranocoumarins. While the exact binding site on the reverse transcriptase is not as extensively characterized as for NRTIs, pyranocoumarins are known to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs bind to a hydrophobic pocket on the reverse transcriptase, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its activity.
Experimental Workflow for Antiviral Potency Assessment
References
- 1. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zidovudine - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
Synergistic Antiviral Effects of Suksdorfin in Combination with Nucleoside Reverse Transcriptase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective antiretroviral therapies has led to the exploration of combination drug regimens that can enhance efficacy, reduce dosages, and mitigate the development of drug resistance. This guide provides a comparative analysis of the synergistic effects of Suksdorfin, a naturally occurring pyranocoumarin, with nucleoside reverse transcriptase inhibitors (NRTIs) against Human Immunodeficiency Virus Type 1 (HIV-1).
Executive Summary
This compound, isolated from the fruit of Lomatium suksdorfii, has demonstrated inhibitory activity against HIV-1 replication. Studies have revealed that when combined with certain nucleoside reverse transcriptase inhibitors (NRTIs), this compound exhibits a synergistic effect, enhancing the overall antiviral activity. Specifically, statistically significant synergy has been reported for combinations of this compound with didanosine (ddI) and zalcitabine (ddC). In contrast, the combination of this compound with zidovudine (AZT) did not show a statistically synergistic interaction. This guide synthesizes the available data on these interactions, outlines a plausible mechanism for the observed synergy, and provides detailed experimental protocols for assessing such antiviral and synergistic activities.
Quantitative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using methods like the Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While the primary literature reporting the synergistic effects of this compound with ddI and ddC did not provide specific Combination Index values in its abstract, the findings are summarized qualitatively in the table below.
Table 1: Qualitative Summary of Synergistic Effects of this compound with NRTIs
| NRTI | Outcome of Combination with this compound |
| Didanosine (ddI) | Statistically Significant Synergy |
| Zalcitabine (ddC) | Statistically Significant Synergy (reported to be greater than with ddI) |
| Zidovudine (AZT) | Not Statistically Synergistic |
To illustrate how such quantitative data is typically presented, Table 2 provides a comparative example of a well-documented synergistic interaction between the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine and the NRTI Zidovudine (AZT).
Table 2: Illustrative Example of Quantitative Synergy Data (Nevirapine and Zidovudine)
| Drug Combination | EC50 of Drug A Alone (nM) | EC50 of Drug B Alone (nM) | EC50 of Drug A in Combination (nM) | EC50 of Drug B in Combination (nM) | Combination Index (CI) at EC50 |
| Nevirapine (A) + Zidovudine (B) | 40 | 10 | 8 | 2 | 0.4 |
This table presents hypothetical data for illustrative purposes. The Combination Index (CI) is calculated using the Chou-Talalay method. A CI < 1 indicates synergy.
Proposed Mechanism of Synergy
The synergistic interaction between this compound and NRTIs is likely rooted in their distinct but complementary mechanisms of action targeting the same viral enzyme, HIV-1 reverse transcriptase (RT).
-
Nucleoside Reverse Transcriptase Inhibitors (NRTIs): NRTIs are analogs of natural deoxynucleosides. After intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral DNA chain by reverse transcriptase. This incorporation leads to the termination of DNA chain elongation because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond formation.
-
This compound (a Pyranocoumarin): Pyranocoumarins, the class of compounds to which this compound belongs, are generally considered to be non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs bind to a hydrophobic pocket on the reverse transcriptase enzyme, distant from the active site. This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its function. Some evidence suggests that certain coumarins may specifically inhibit the DNA-dependent DNA polymerase activity of reverse transcriptase.
The proposed synergistic mechanism is that by inhibiting the reverse transcriptase enzyme through two different modes, the overall efficiency of viral DNA synthesis is significantly reduced more than the additive effect of either drug alone.
Caption: Proposed mechanism of synergy between this compound and NRTIs.
Experimental Protocols
The following is a generalized protocol for determining the anti-HIV activity and synergistic effects of drug combinations.
1. Cell and Virus Culture
-
Cell Line: H9 T-lymphocyte cells are a suitable model for HIV-1 replication studies. Cells should be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Virus Stock: A well-characterized laboratory strain of HIV-1 (e.g., HIV-1IIIB) is used to infect the H9 cells.
2. Anti-HIV Assay (Single Drug)
-
H9 cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds (this compound and NRTIs, individually) are added to the wells.
-
A standardized amount of HIV-1 is added to infect the cells.
-
Control wells include uninfected cells and infected, untreated cells.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 7 days).
-
The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
The 50% effective concentration (EC50) for each drug is determined from the dose-response curves.
3. Synergy Assay (Combination of Drugs)
-
A checkerboard titration method is typically employed. This involves preparing serial dilutions of both drugs in a matrix format in 96-well plates.
-
H9 cells are seeded, and the plates are infected with HIV-1 as described above.
-
After incubation, viral replication is quantified.
-
The data is analyzed using a synergy quantification method, such as the Combination Index (CI) method, to determine if the drug combination is synergistic, additive, or antagonistic.
Caption: General experimental workflow for assessing antiviral synergy.
Conclusion
The synergistic interaction between this compound and the NRTIs didanosine and zalcitabine presents a promising avenue for the development of novel anti-HIV combination therapies. The likely dual-mechanism of action on the HIV-1 reverse transcriptase provides a strong rationale for the observed synergy. Further research to obtain detailed quantitative data and to fully elucidate the precise molecular interactions is warranted to advance the clinical potential of this natural product in combination with established antiretroviral agents. This guide provides a framework for researchers and drug development professionals to understand and further investigate these synergistic effects.
Head-to-head comparison of different pyranocoumarins against HIV
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-HIV activity of various pyranocoumarins, a class of naturally occurring compounds that have shown significant promise in the inhibition of the Human Immunodeficiency Virus (HIV). The data presented is compiled from in vitro studies and is intended to aid researchers in the identification of potent lead compounds for further development.
Quantitative Comparison of Anti-HIV Activity
The following table summarizes the in vitro anti-HIV-1 activity of several pyranocoumarins. The data includes the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the therapeutic index (TI), which is a measure of the compound's selectivity for antiviral activity over cytotoxicity.
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI = CC₅₀/EC₅₀) | Reference |
| Calanolides | ||||||
| (+)-Calanolide A | HIV-1 IIIB | CEM-SS | 0.019 | 19 | 1000 | [1] |
| (-)-Calanolide B (Costatolide) | HIV-1 IIIB | CEM-SS | 0.4 | >20 | >50 | [1] |
| Pseudocordatolide A | HIV-1 IIIB | C8166 | 1.87 | 200 | 107 | [2] |
| Pseudocordatolide B | HIV-1 IIIB | C8166 | 3.19 | 200 | 63 | [2] |
| Inophyllums | ||||||
| Inophyllum B | HIV-1 IIIB | C8166 | 0.098 | 27.5 | 281 | |
| Inophyllum P | HIV-1 IIIB | C8166 | 0.105 | 20.3 | 193 | |
| Cordatolides | ||||||
| Cordatolide A | HIV-1 IIIB | C8166 | 0.013 | 1.3 | 100 | |
| Cordatolide B | HIV-1 IIIB | C8166 | 0.015 | 1.4 | 93 | |
| Other Pyranocoumarins | ||||||
| Clausenidin | HIV-1 1A2 | - | 5.3 | 37.2 | 7 | [3] |
Mechanism of Action: Inhibition of HIV Reverse Transcriptase
The primary mechanism by which pyranocoumarins exert their anti-HIV effect is through the inhibition of the viral enzyme reverse transcriptase (RT).[1][4] RT is crucial for the HIV life cycle as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.[4] By binding to a non-nucleoside binding pocket on the RT enzyme, these compounds allosterically inhibit its function, thus halting the viral replication process.[1]
Experimental Protocols
The data presented in this guide were generated using standardized in vitro assays. Below are detailed methodologies for the key experiments.
Anti-HIV Activity Assay (MT-4 Cells)
This assay determines the ability of a compound to inhibit HIV-induced cell death.
-
Cell Preparation: MT-4 cells, a human T-cell line highly susceptible to HIV infection, are seeded in 96-well microplates.
-
Compound Addition: The test pyranocoumarins are serially diluted and added to the wells.
-
Virus Inoculation: A standardized amount of HIV-1 is added to the wells containing the cells and the test compounds.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Measurement of Cytopathic Effect: The protective effect of the compound is determined by measuring cell viability using the MTT assay (see below). The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits the HIV-induced cytopathic effect by 50%.
Cytotoxicity Assay (MTT Assay)
This assay measures the toxicity of the compounds to the host cells.
-
Cell Seeding: Uninfected MT-4 cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the pyranocoumarins.
-
Incubation: The plates are incubated for the same duration as the anti-HIV assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of the compounds on the activity of HIV-1 RT.
-
Reaction Mixture: A reaction mixture is prepared containing a template/primer (e.g., poly(rA)/oligo(dT)), dNTPs (one of which is labeled), and purified recombinant HIV-1 RT.
-
Compound Addition: The pyranocoumarin is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated to allow for DNA synthesis.
-
Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the activity of the RT enzyme by 50%.
Conclusion
The data presented herein highlight the potential of pyranocoumarins as a valuable class of anti-HIV agents. In particular, calanolides, inophyllums, and cordatolides have demonstrated potent and selective inhibition of HIV-1 replication in vitro. Their mechanism of action as non-nucleoside reverse transcriptase inhibitors makes them attractive candidates for further preclinical and clinical development, especially in the context of combination antiretroviral therapy. The detailed experimental protocols provided should facilitate the replication and extension of these findings by the scientific community.
References
- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calanolide A - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Suksdorfin's Dance with HIV's Engine: A Comparative Analysis of Reverse Transcriptase Inhibition
For Immediate Release
[City, State] – [Date] – In the ongoing battle against Human Immunodeficiency Virus (HIV), the quest for novel therapeutic agents that can effectively thwart viral replication remains a paramount objective for the scientific community. A promising candidate that has emerged from nature's pharmacopeia is Suksdorfin, a pyranocoumarin isolated from the plant Lomatium suksdorfii. This guide provides an in-depth analysis of this compound's interaction with a critical viral enzyme, HIV reverse transcriptase (RT), and offers a comparative perspective against established antiretroviral drugs.
This compound has demonstrated potent anti-HIV-1 activity in cell-based assays, inhibiting viral replication in H9 T-lymphoid cells with an average 50% effective concentration (EC50) reported to be in the range of 1.3 to 2.6 µM.[1] The pyranocoumarin structure of this compound strongly suggests that it functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity and halts the conversion of the viral RNA genome into DNA, a crucial step in the viral life cycle.
This guide will delve into the available data on this compound and compare its performance with three widely used HIV reverse transcriptase inhibitors: Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), and Nevirapine and Efavirenz, both NNRTIs.
Comparative Efficacy: A Quantitative Look at HIV-1 Reverse Transcriptase Inhibition
To provide a clear and objective comparison, the following table summarizes the inhibitory concentrations of this compound and the selected antiretroviral drugs against HIV-1. It is important to note the distinction between EC50 values, which measure the drug's effectiveness in a cellular environment, and IC50 values, which quantify the direct inhibition of the purified enzyme.
| Compound | Class | Target | IC50 / EC50 (µM) | Source(s) |
| This compound | Pyranocoumarin (likely NNRTI) | HIV-1 Replication (in H9 cells) | EC50: 1.3 - 2.6 | [1] |
| Zidovudine triphosphate (AZT-TP) | NRTI | HIV-1 Reverse Transcriptase | IC50: ~0.1 | |
| Nevirapine | NNRTI | HIV-1 Reverse Transcriptase | IC50: 0.2 - 0.4 | |
| Efavirenz | NNRTI | HIV-1 Reverse Transcriptase | IC50: ~0.0025 |
Note: The active form of Zidovudine inside the cell is its triphosphate (AZT-TP). The IC50 values for comparator drugs can vary depending on the specific experimental conditions.
Delving into the Mechanism: How NNRTIs Like this compound May Work
Non-nucleoside reverse transcriptase inhibitors, the likely class for this compound, are allosteric inhibitors. They bind to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding event is akin to a key fitting into a lock that is not the main ignition but instead triggers a change in the engine's machinery. The binding of an NNRTI induces a conformational change in the enzyme, altering the active site's flexibility and chemistry, thereby preventing the binding of the natural substrates (deoxynucleoside triphosphates) and inhibiting DNA synthesis.
Caption: Proposed mechanism of this compound as an NNRTI.
Experimental Protocols: Unmasking Inhibitory Activity
The determination of a compound's inhibitory effect on HIV-1 reverse transcriptase is typically performed using an in vitro enzyme assay. A common and reliable method is the colorimetric reverse transcriptase assay.
Principle of the Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the amount of DNA synthesized by the HIV-1 RT enzyme in the presence and absence of an inhibitor. The newly synthesized DNA is labeled with a non-radioactive tag (e.g., digoxigenin), which can be detected using an antibody conjugated to an enzyme (e.g., peroxidase). The enzymatic reaction produces a colored product, and the intensity of the color is proportional to the amount of DNA synthesized. A reduction in color intensity in the presence of the test compound indicates inhibition of the reverse transcriptase.
Abbreviated Protocol
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP), and the purified HIV-1 reverse transcriptase enzyme.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. Control reactions without the inhibitor are also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C to allow for DNA synthesis.
-
Capture and Detection: The newly synthesized, labeled DNA is captured on a solid phase (e.g., a streptavidin-coated microplate). An anti-label antibody conjugated to peroxidase is then added, followed by a chromogenic substrate.
-
Data Analysis: The absorbance of the colored product is measured using a microplate reader. The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
Safety Operating Guide
Navigating the Disposal of Suksdorfin: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Suksdorfin, a naturally derived coumarin with anti-HIV properties, necessitates a cautious approach rooted in general best practices for laboratory chemical waste management. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper handling and disposal of this compound, ensuring the safety of personnel and the environment.
As a biologically active compound, all waste containing this compound, including pure substance, contaminated labware, and solutions, should be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is paramount.
Chemical and Physical Properties of this compound
A summary of key quantitative data for this compound is presented below to inform handling and disposal considerations.
| Property | Value |
| Molecular Formula | C21H24O7 |
| Molecular Weight | 388.4 g/mol |
| Appearance | Solid (form not specified) |
| CAS Number | 53023-17-9 |
Step-by-Step Disposal Procedures for this compound
In the absence of a specific Safety Data Sheet (SDS) detailing disposal, the following general procedures for cytotoxic and research-grade chemical waste should be followed.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound, as well as grossly contaminated items such as weighing boats and filter paper, in a dedicated, clearly labeled, and sealed container for solid hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
3. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Follow institutional guidelines for the maximum allowable accumulation time.
4. Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the EHS or contractor with a complete and accurate description of the waste.
5. Spill Cleanup:
-
In the event of a spill, isolate the area.
-
Wear appropriate PPE, including double gloves and respiratory protection if the material is dusty.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up solid spills, avoiding dust generation.
-
Collect all cleanup materials in a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Experimental Protocols
Detailed methodologies for key experiments involving this compound, such as its isolation and anti-HIV activity assays, can be found in published research literature. Researchers should consult these primary sources for specific experimental protocols.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.
Caption: General workflow for the proper disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
